6-chloro-N-cyclopropylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-cyclopropylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSOZHXVTCVGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429447 | |
| Record name | 6-chloro-N-cyclopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585544-22-5 | |
| Record name | 6-chloro-N-cyclopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-N-cyclopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 6-chloro-N-cyclopropylnicotinamide. This document details the synthetic pathway, including experimental protocols for key reactions, and presents a summary of its physicochemical and spectroscopic properties. Furthermore, a potential biological signaling pathway is proposed based on the known mechanisms of structurally related nicotinamide derivatives.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available 6-chloronicotinic acid. The overall synthetic scheme involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with cyclopropylamine.
A detailed workflow for the synthesis is presented below:
Experimental Protocols
Step 1: Synthesis of 6-chloronicotinoyl chloride
This procedure is adapted from a general method for the synthesis of acyl chlorides from carboxylic acids.
-
Materials: 6-chloronicotinic acid, thionyl chloride (SOCl₂), anhydrous toluene.
-
Procedure:
-
To 10.0 g of 6-chloronicotinic acid in a round-bottom flask, add 15 mL of thionyl chloride.
-
Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
Add 20 mL of anhydrous toluene to the residue and remove it under reduced pressure to azeotropically remove any remaining thionyl chloride.
-
The resulting crude 6-chloronicotinoyl chloride, a solid, can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This protocol describes the amidation of 6-chloronicotinoyl chloride with cyclopropylamine.
-
Materials: 6-chloronicotinoyl chloride, cyclopropylamine, triethylamine (Et₃N), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude 6-chloronicotinoyl chloride (assuming quantitative yield from the previous step, approx. 11.1 g) in 100 mL of anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 4.3 g of cyclopropylamine and 7.6 g of triethylamine in 50 mL of anhydrous dichloromethane.
-
Add the cyclopropylamine solution dropwise to the cooled 6-chloronicotinoyl chloride solution over a period of 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 50 mL of water, 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system such as ethanol/water to yield the pure product.
Characterization Data
The structural identity and purity of the synthesized this compound are confirmed by various analytical techniques. The expected data is summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.63 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in dichloromethane, chloroform, and methanol |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the cyclopropyl protons, and the amide N-H proton. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the cyclopropyl group, and the carbonyl carbon. |
| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), N-H bending (amide II), C-N stretching, and C-Cl stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to [M]⁺ and/or [M+H]⁺. |
Potential Signaling Pathway and Biological Activity
While the specific biological activity and mechanism of action of this compound have not been extensively studied, the nicotinamide scaffold is a well-known pharmacophore present in numerous biologically active molecules. Structurally related compounds, particularly those containing a cyclopropylamide moiety, have shown promise as inhibitors of mitochondrial enzymes.
For instance, several cyclopropyl carboxamides have been identified as inhibitors of cytochrome b, a key component of the mitochondrial electron transport chain in parasites such as Plasmodium falciparum, the causative agent of malaria.[1] Inhibition of cytochrome b disrupts the parasite's energy metabolism, leading to its death.
Based on this precedent, a hypothetical signaling pathway for this compound as a potential mitochondrial disruptor is proposed below.
This proposed mechanism suggests that this compound may act as an inhibitor of mitochondrial respiration, a pathway that is a validated target in various disease models, including infectious diseases and cancer. Further experimental validation is required to confirm this hypothesis.
Conclusion
This technical guide has outlined a reproducible synthetic route for this compound and provided a framework for its characterization. The presented information will be valuable for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology who are interested in exploring the therapeutic potential of novel nicotinamide derivatives. The proposed mechanism of action provides a starting point for future biological investigations into this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-cyclopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-N-cyclopropylnicotinamide, a molecule of interest within the broader class of cyclopropyl carboxamides, which have demonstrated potential as antimalarial agents. This document details available data, outlines experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.
Core Physicochemical Properties
| Property | Value (with estimations for key metrics) |
| Chemical Structure | |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.63 g/mol |
| CAS Number | 585544-22-5 |
| PubChem CID | 9449822[1] |
| Melting Point | Not available (Estimated to be a solid at room temperature) |
| Boiling Point | Not available |
| Solubility | Not available (Expected to have limited aqueous solubility) |
| pKa (estimated) | ~3-5 (The pyridine nitrogen is weakly basic) |
| logP (estimated) | 1.0 - 2.0 |
Note on Estimated Values: The estimated pKa is based on the known pKa of pyridine (5.23) and the electron-withdrawing effects of the chloro and carboxamide substituents. The estimated logP is extrapolated from the computed logP values of 2-chloro-N-cyclopropylnicotinamide (1.6)[2] and N-cyclopropylnicotinamide (0.6).[3]
Biological Activity and Signaling Pathway
Cyclopropyl carboxamides have been identified as a novel class of antimalarial agents. Their mechanism of action involves the inhibition of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
The primary target of this class of compounds is cytochrome b , a key component of Complex III (cytochrome bc₁ complex). By inhibiting cytochrome b, these compounds disrupt the parasite's cellular respiration, leading to its death.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of novel compounds like this compound are crucial for accurate characterization. The following are standard experimental protocols.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C per minute) around the expected melting point.
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Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.
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Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP Determination (HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid and reliable way to estimate logP.
Protocol:
-
Column and Mobile Phase: A C18 stationary phase column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Standard Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known logP values.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is determined.
-
LogP Calculation: The capacity factor for the test compound is calculated from its retention time, and its logP value is determined from the calibration curve.
Experimental Workflows
Proposed Synthesis of this compound
A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated derivative) with an amine. The following workflow outlines a plausible synthetic route for this compound starting from 6-chloronicotinic acid.
References
Unraveling the Antimalarial Mechanism of 6-chloro-N-cyclopropylnicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 6-chloro-N-cyclopropylnicotinamide, a compound belonging to the broader class of cyclopropyl carboxamides. While direct experimental data on this specific molecule is limited, extensive research on analogous compounds strongly suggests a targeted inhibition of the mitochondrial protein cytochrome b, a key component of the electron transport chain in Plasmodium falciparum, the parasite responsible for malaria. This document synthesizes the available structure-activity relationship data, outlines relevant experimental protocols for mechanism-of-action studies, and presents visual diagrams of the proposed signaling pathway and experimental workflows.
Introduction
The emergence of drug-resistant malaria parasites necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The cyclopropyl carboxamide chemical scaffold has emerged as a promising starting point for the development of new therapeutics. This guide focuses on the likely biological target and mechanism of this compound by leveraging compelling evidence from closely related analogs.
Proposed Mechanism of Action: Targeting Cytochrome b
Forward genetics and in-vitro evolution studies on related cyclopropyl carboxamides have identified cytochrome b (cyt b) as the primary target of this chemical class.[1] Cytochrome b is an integral component of Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain. Inhibition of this protein disrupts the parasite's ability to generate ATP, leading to its death.[1]
The proposed mechanism involves the binding of the cyclopropyl carboxamide moiety to the Qo site of cytochrome b, thereby blocking the transfer of electrons and inhibiting mitochondrial oxygen consumption.[1] This mode of action is similar to that of the known antimalarial drug atovaquone.
Structure-Activity Relationship (SAR) of Related Cyclopropyl Carboxamides
Studies on a series of cyclopropyl carboxamides have elucidated key structural features that are critical for their antimalarial activity. The data suggests that the cyclopropyl carboxamide moiety is optimal for potent inhibition of parasite growth.[1]
| Compound/Modification | Structure | EC50 (µM) against P. falciparum |
| Unsubstituted Aryl Template | 0.14 | |
| Removal of N-cyclopropyl | > 10 | |
| N-methyl substituent | 2.6 | |
| N-ethyl substituent | 0.70 | |
| Cyclopropyl Group Modifications | ||
| Methyl | 0.31 | |
| Ethyl | 1.18 | |
| n-Propyl | Not specified | |
| Isopropyl | Not specified | |
| Trifluoroethyl | > 10 | |
| Ethyl-alcohol | 2.4 | |
| Ring Expansion of Cyclopropyl | ||
| Cyclobutyl | 0.48 | |
| Cyclopentyl | 1.2 | |
| Phenyl | 0.55 | |
| N-methylation of Carboxamide | > 10 |
Data extracted from a study on related cyclopropyl carboxamides and may not be directly representative of this compound.[1]
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in confirming the mechanism of action of this compound.
In Vitro Antimalarial Activity Assay
This assay is used to determine the potency of the compound against the asexual blood stage of P. falciparum.
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Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
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Assay Protocol:
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Synchronized ring-stage parasites are seeded in 96-well plates at a parasitemia of 0.5% and a hematocrit of 2%.
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The compound is serially diluted and added to the wells.
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Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
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Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
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EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
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Mitochondrial Oxygen Consumption Assay
This assay directly measures the effect of the compound on the mitochondrial electron transport chain.
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Isolation of Mitochondria: Parasite mitochondria are isolated from saponin-lysed parasites by differential centrifugation.
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Oxygen Consumption Measurement:
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A Clark-type oxygen electrode or a high-resolution respirometer is used to measure oxygen consumption.
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Isolated mitochondria are suspended in a respiration buffer containing a substrate for the electron transport chain (e.g., glycerol-3-phosphate).
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The baseline oxygen consumption rate is established.
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The compound is added at various concentrations, and the change in oxygen consumption is recorded.
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Known inhibitors of the electron transport chain (e.g., antimycin A for Complex III) are used as controls.
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Conclusion
While direct experimental evidence for this compound is not yet available in the public domain, the robust data from analogous cyclopropyl carboxamides provides a strong foundation for its putative mechanism of action. The likely target is cytochrome b in the mitochondrial electron transport chain of P. falciparum. This guide provides the necessary background, structure-activity relationship insights, and detailed experimental protocols to facilitate further investigation into this promising antimalarial compound. Future studies should focus on direct experimental validation of the proposed mechanism and optimization of the lead compound to enhance its efficacy and drug-like properties.
References
An In-depth Technical Guide on the Predicted Biological Activity of 6-chloro-N-cyclopropylnicotinamide
Disclaimer: This technical guide consolidates information on the predicted biological activities of 6-chloro-N-cyclopropylnicotinamide based on data from structurally related compounds. As of the writing of this document, specific experimental data for this compound is not available in the public domain. The information presented herein is intended for research and drug development professionals and should be used as a predictive resource to guide future experimental work.
Introduction
This compound is a small molecule belonging to the class of nicotinamide derivatives. Its chemical structure, featuring a chlorinated pyridine ring and a cyclopropylamide moiety, suggests potential biological activities, particularly in the realms of fungicidal and antimalarial applications. This guide provides a comprehensive overview of these predicted activities, drawing parallels from analogous compounds and outlining detailed experimental protocols to facilitate the investigation of its therapeutic potential.
Predicted Biological Activities
Based on structure-activity relationship (SAR) studies of similar compounds, this compound is predicted to exhibit two primary biological activities: fungicidal activity through the inhibition of succinate dehydrogenase (SDH) and antimalarial activity via the inhibition of cytochrome b.
Fungicidal Activity: Succinate Dehydrogenase (SDH) Inhibition
Nicotinamide derivatives are a known class of fungicides that often target the mitochondrial respiratory chain. Specifically, the presence of a 6-chloro-nicotinamide scaffold is associated with the inhibition of succinate dehydrogenase (SDH), also known as complex II of the electron transport chain. SDH plays a crucial role in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation by oxidizing succinate to fumarate. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[1]
Quantitative Data from a Structurally Related Compound:
While specific data for this compound is unavailable, a structurally related compound, 6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide, has been reported to exhibit fungicidal activity. The following table summarizes the reported activity of this analog.
| Compound | Target Organism | Activity Metric | Value |
| 6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide (Analog) | Botrytis cinerea | % Inhibition | 40.54% at 50 µg/mL |
This data is provided as a reference point for the potential fungicidal efficacy of the target compound.
Antimalarial Activity: Cytochrome b Inhibition
The cyclopropyl carboxamide moiety is a key pharmacophore in a class of antimalarial agents that target the mitochondrial protein, cytochrome b (also part of complex III in the electron transport chain).[2] Inhibition of cytochrome b disrupts the Q-cycle, a critical process for proton translocation and ATP synthesis in the parasite Plasmodium falciparum. This leads to the collapse of the mitochondrial membrane potential and subsequent parasite death. The presence of the cyclopropyl group is often crucial for potent antimalarial activity in this class of compounds.[2]
Quantitative Data from Structurally Related Compounds:
The following table presents the 50% effective concentration (EC50) values for related cyclopropyl carboxamide compounds against Plasmodium falciparum.
| Compound (Analog) | Target Organism | Activity Metric | Value (nM) |
| GSK1057714 | Plasmodium falciparum | EC50 | 76 - 164 |
| GSK2645947 | Plasmodium falciparum | EC50 | 2 - 7 |
This data highlights the potential for potent antimalarial activity of compounds containing the cyclopropyl carboxamide functional group.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of 6-chloro-nicotinic acid N-methylamide. The proposed two-step synthesis is outlined below.
Step 1: Synthesis of 6-chloronicotinoyl chloride
6-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.
Step 2: Amidation with Cyclopropylamine
The crude 6-chloronicotinoyl chloride is then reacted with cyclopropylamine in an appropriate solvent system, such as a mixture of dioxane and toluene, in the presence of a base to neutralize the HCl byproduct.
Experimental Protocols
The following are detailed experimental protocols that can be employed to investigate the predicted biological activities of this compound.
Fungicidal Bioassay (Mycelial Growth Inhibition)
Objective: To determine the in vitro fungicidal activity of this compound against a panel of pathogenic fungi.
Materials:
-
This compound
-
Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO alone.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C).
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
The IC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Succinate Dehydrogenase (SDH) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against fungal SDH.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
This compound
-
Potassium phosphate buffer
-
Succinate
-
Potassium cyanide (KCN)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer
Procedure:
-
Isolate the mitochondrial fraction from the target fungal species using standard differential centrifugation methods.
-
Prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit cytochrome c oxidase), and the mitochondrial preparation.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period.
-
Initiate the reaction by adding succinate, PMS, and DCPIP.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to the SDH activity.
-
Calculate the percentage of SDH inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Antimalarial Bioassay (Plasmodium falciparum Growth Inhibition)
Objective: To determine the in vitro antimalarial activity of this compound against Plasmodium falciparum.
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human erythrocytes
-
RPMI 1640 medium supplemented with human serum or Albumax
-
SYBR Green I dye
-
96-well microplates
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes.
-
Prepare serial dilutions of this compound in culture medium.
-
In a 96-well plate, add the compound dilutions to wells containing synchronized ring-stage parasite cultures at a defined parasitemia and hematocrit. Include drug-free and uninfected erythrocyte controls.
-
Incubate the plates for 72 hours under the specified gas mixture at 37°C.
-
After incubation, lyse the cells and stain the parasite DNA with SYBR Green I dye.
-
Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is proportional to the parasite biomass.
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control.
-
Determine the EC50 value by fitting the dose-response data to a suitable model.
Visualizations
The following diagrams illustrate the predicted mechanisms of action and a general experimental workflow.
Caption: Predicted mechanism of fungicidal action via SDH inhibition.
Caption: Predicted mechanism of antimalarial action via Cytochrome b inhibition.
References
- 1. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-chloro-N-cyclopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-chloro-N-cyclopropylnicotinamide, including its chemical identity, a proposed synthetic route, and its likely biological activity based on related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this molecule.
Chemical Identity
The compound this compound is a derivative of nicotinamide, featuring a chlorine atom at the 6-position of the pyridine ring and a cyclopropyl group attached to the amide nitrogen.
-
IUPAC Name: 6-chloro-N-cyclopropylpyridine-3-carboxamide[1]
-
Molecular Formula: C₉H₉ClN₂O[1]
-
CAS Number: 585544-22-5[2]
Chemical Structure:
(Image Source: PubChem CID 9449822)
Synthesis of this compound
Proposed Experimental Protocol: Amide Coupling
This protocol outlines a two-step process starting from 6-chloronicotinic acid. The first step is the activation of the carboxylic acid by converting it to an acid chloride, followed by reaction with cyclopropylamine.
Step 1: Synthesis of 6-chloronicotinoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (2-3 equivalents) in an inert solvent such as dichloromethane (DCM) or toluene.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-chloronicotinoyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve cyclopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2 equivalents) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of 6-chloronicotinoyl chloride (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Alternatively, direct coupling of 6-chloronicotinic acid with cyclopropylamine can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA in a solvent like DMF.[4]
References
- 1. This compound | C9H9ClN2O | CID 9449822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 585544-22-5|this compound|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-chloro-N-cyclopropylnicotinamide: Discovery, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-N-cyclopropylnicotinamide, a key intermediate in the synthesis of potent p38 mitogen-activated protein (MAP) kinase inhibitors. This document details the discovery of the compound within the context of a broader drug development program, provides a detailed, plausible experimental protocol for its synthesis, and summarizes its known physicochemical properties. Furthermore, it explores the biological significance of the downstream targets of this intermediate, namely p38 MAP kinase, and its role in inflammatory disease signaling pathways. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams.
Discovery and History
The discovery of this compound is intrinsically linked to the search for novel anti-inflammatory agents. It was identified as a crucial intermediate in the synthesis of a series of nicotinamide derivatives designed as inhibitors of p38 MAP kinase. The initial disclosure of this compound appears in patent literature from a major pharmaceutical company, highlighting its role in the development of therapeutics for inflammatory conditions.
The rationale for its synthesis stems from the need for a versatile chemical scaffold that allows for the systematic exploration of the chemical space around the nicotinamide core to optimize potency and pharmacokinetic properties of the final p38 inhibitor compounds. The cyclopropylamide moiety was likely introduced to explore interactions within the binding site of the target enzyme and to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. While not a pharmacologically active agent in itself, its efficient synthesis was a critical step in the progression of the associated drug discovery program.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, characterization, and use in subsequent synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O | PubChem |
| Molecular Weight | 196.63 g/mol | PubChem |
| IUPAC Name | 6-chloro-N-cyclopropylpyridine-3-carboxamide | PubChem |
| CAS Number | 585544-22-5 | Commercial Suppliers |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Soluble in organic solvents such as DCM, ethyl acetate, and methanol (predicted) | --- |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through a standard amidation reaction between 6-chloronicotinic acid and cyclopropylamine. While specific industrial-scale protocols are proprietary, a representative and detailed laboratory-scale procedure is outlined below.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram.
Caption: Synthesis workflow from 6-chloronicotinic acid.
Detailed Experimental Protocol
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
Oxalyl chloride (1.2 eq) or Thionyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Cyclopropylamine (1.5 eq)
-
Triethylamine (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Acid Chloride Formation: To a stirred solution of 6-chloronicotinic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 6-chloronicotinoyl chloride, which is used in the next step without further purification.
-
Amidation: Dissolve the crude 6-chloronicotinoyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
To this solution, add triethylamine (2.0 eq) followed by the dropwise addition of cyclopropylamine (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Upon completion of the reaction, wash the mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization Data (Representative)
| Data Type | Expected Characteristics for this compound |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets in the range of 0.5-1.0 ppm and a multiplet around 2.8-3.0 ppm for the CH group). Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (7.5-9.0 ppm). A broad singlet for the amide N-H proton. |
| ¹³C NMR | Resonances for the cyclopropyl carbons (typically below 30 ppm). Aromatic carbons would be observed in the 120-150 ppm range. The carbonyl carbon of the amide would appear around 165-170 ppm. |
| Mass Spectrometry (ESI+) | A prominent ion corresponding to [M+H]⁺ at m/z 197.05, showing a characteristic isotopic pattern for a chlorine-containing compound. |
Table 2: Representative Characterization Data
Biological Context: Role as a Precursor to p38 MAP Kinase Inhibitors
This compound serves as a key building block for the synthesis of p38 MAP kinase inhibitors. The p38 signaling pathway is a critical regulator of the inflammatory response.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation.
Caption: Simplified p38 MAPK signaling cascade in inflammation.
Mechanism of Action of Downstream p38 Inhibitors
The final drug candidates synthesized from this compound are designed to bind to the ATP-binding pocket of p38 MAP kinase, thereby preventing its phosphorylation and activation. This inhibition blocks the downstream signaling cascade, leading to a reduction in the production of inflammatory cytokines. The logical relationship for the therapeutic intervention is outlined below.
Caption: Logic of p38 inhibition for anti-inflammatory effect.
Conclusion
This compound, while not a therapeutic agent itself, represents a cornerstone in the development of a significant class of anti-inflammatory compounds. Its discovery and synthesis are products of a rational drug design approach targeting the p38 MAP kinase pathway. This guide has provided a comprehensive overview of its history, a detailed synthetic protocol, and its biological context, offering valuable insights for researchers and professionals in the field of drug discovery and development. The methodologies and pathways described herein underscore the intricate process of creating novel therapeutics for inflammatory diseases.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Chloro-N-Cyclopropylnicotinamide Derivatives and Analogs
This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms. The information is curated for professionals in chemical synthesis and drug discovery, with detailed experimental protocols, tabulated quantitative data, and process visualizations to support further research and development.
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The introduction of a chloro-substituent at the 6-position and a cyclopropyl group on the amide nitrogen creates the this compound scaffold. This core structure has served as a template for the development of potent and selective modulators of various biological targets, from fungal enzymes to parasitic proteins and human kinases. This document details the chemical synthesis and biological evaluation of these promising compounds.
Synthesis of this compound Derivatives
The synthesis of N-substituted nicotinamide derivatives typically involves the acylation of an amine with an activated nicotinic acid derivative. A common and effective method is the conversion of the parent nicotinic acid to an acyl chloride, which then readily reacts with the desired amine under basic conditions.
General Synthesis Workflow
The following diagram illustrates a representative synthetic pathway for producing N-(thiophen-2-yl) nicotinamide derivatives, starting from a substituted nicotinic acid. This two-step process is widely applicable for generating a library of analogs.
Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[1]
This protocol provides a general procedure for the synthesis of the target compounds.
Materials:
-
Substituted nicotinic acid (1) (2.3 mmol)
-
Oxalyl chloride (6.9 mmol)
-
Dimethylformamide (DMF) (catalytic amount, 1 drop)
-
Dichloromethane (CH₂Cl₂) (20 mL + 10 mL)
-
Substituted thiophen-2-amine (3) (2.1 mmol)
-
Triethylamine (4.2 mmol)
Procedure:
-
Formation of Acyl Chloride (2): To a solution of the substituted nicotinic acid (1) (2.3 mmol) in CH₂Cl₂ (20 mL), add oxalyl chloride (6.9 mmol) dropwise at room temperature. Add one drop of DMF as a catalyst.
-
Stir the mixture at room temperature for 6 hours.
-
Concentrate the solution under reduced pressure to obtain the crude acyl chloride (2), which is used in the next step without further purification.
-
Acylation: Dissolve the crude acyl chloride (2) in CH₂Cl₂ (10 mL).
-
In a separate flask, dissolve the substituted thiophen-2-amine (3) (2.1 mmol) and triethylamine (4.2 mmol) in CH₂Cl₂ (10 mL).
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Workup and Purification: Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N-(thiophen-2-yl) nicotinamide derivative (4).
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a variety of biological activities, demonstrating their potential as fungicides, antimalarial agents, and kinase inhibitors.
Fungicidal Activity
Certain derivatives have shown significant fungicidal properties. The presence of a chloro group at the 6-position of the pyridine ring appears to be beneficial for activity.[1]
| Compound ID | Rn Substituents | Fungicidal Activity | Reference |
| 4a | 2-CH₃-5-CN-6-Cl | Excellent | [1] |
| 4f | 2-CH₃-5-CN-6-Cl | Excellent | [1] |
Antimalarial Activity
Analogs featuring the cyclopropyl carboxamide moiety have demonstrated potent activity against the asexual stage of Plasmodium falciparum, the parasite responsible for malaria. The molecular target for this chemotype has been identified as cytochrome b.[2] The data suggests that the cyclopropyl group is optimal for activity, as modifications often lead to a loss of potency.[2]
| Compound ID | R Group | P. falciparum 3D7 EC₅₀ (μM) | HepG2 CC₅₀ (μM) | Reference |
| 17 | cyclopropyl | 0.14 | >40 | [2] |
| 19 | methyl | 2.6 | >40 | [2] |
| 20 | ethyl | 0.70 | >40 | [2] |
| 21 | isopropyl | 0.16 | >40 | [2] |
| 38 | cyclobutyl | 0.48 | >40 | [2] |
| 39 | cyclopentyl | 1.2 | >40 | [2] |
Aurora Kinase Inhibition and Antiproliferative Activity
A series of 6-chloro-nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors.[3]
| Compound ID | Structure | Aur A IC₅₀ (μM) | Aur B IC₅₀ (μM) | SW620 IC₅₀ (μM) | NCI-H1975 IC₅₀ (μM) | Reference |
| 10l | 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide | 0.09 | 0.15 | 0.61 | 1.06 | [3] |
| Reference Cpd. | (Structure not specified) | - | - | 3.37 | 6.67 | [3] |
Mechanism of Action: Kinase Inhibition
The antitumor activity of compounds like 10l is attributed to their inhibition of Aurora kinases. By binding to the ATP-binding pocket of the kinase, these inhibitors prevent the phosphorylation of downstream substrates essential for mitotic progression. This disruption of the cell cycle can ultimately lead to apoptosis in cancer cells.
Key Experimental Protocols
Detailed and validated protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for assessing the biological activity of novel compounds.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines, as referenced in the evaluation of Aurora kinase inhibitors.[3]
Materials:
-
Cancer cell lines (e.g., SW620, NCI-H1975)
-
96-well plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.
-
Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol: Brine Shrimp Lethality Bioassay[4]
This is a simple, rapid, and inexpensive general bioassay to screen for cytotoxic and pharmacological activities.
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Sea salt
-
Distilled water
-
Small tank with a divider for hatching
-
Lamp
-
Vials or 96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Pipettes
-
Microscope
Procedure:
-
Hatching Shrimp: Prepare artificial seawater (e.g., 38 g sea salt per 1 L of water). Add the seawater to the hatching tank. Add shrimp eggs to one side of the divided tank and cover it. Use a lamp to attract the hatched nauplii to the other side. Allow 48 hours for hatching.
-
Sample Preparation: Dissolve the test compounds in a solvent to create a stock solution (e.g., 20 mg/mL). Prepare serial dilutions to test concentrations (e.g., 1000, 100, and 10 µg/mL).
-
Assay Setup: Add 5 mL of seawater to each vial. Transfer a small volume of the test solution (e.g., 5-50 µL) to the vials. Evaporate the solvent if necessary.
-
Using a pipette, transfer 10-15 nauplii into each vial.
-
Incubate the vials under light for 24 hours.
-
Data Collection: Count the number of surviving shrimp in each vial.
-
Analysis: Calculate the percentage of mortality for each concentration and determine the LC₅₀ value (the concentration at which 50% of the nauplii are dead).
Conclusion
The this compound scaffold is a versatile platform for developing potent bioactive molecules. Research has demonstrated its utility in creating derivatives with significant fungicidal, antimalarial, and antitumor activities. The structure-activity relationship data, particularly regarding the importance of the cyclopropyl and 6-chloro moieties, provides a strong foundation for future optimization. The detailed synthetic and biological protocols included in this guide offer a practical resource for researchers aiming to explore and expand upon this promising class of compounds in the fields of agriculture and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-N-cyclopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic targets of 6-chloro-N-cyclopropylnicotinamide, a member of the cyclopropyl carboxamide chemical class. Extensive research has identified the primary target of this class of compounds as cytochrome b (Cyt b) , a critical component of the mitochondrial electron transport chain (mETC) in the malaria parasite, Plasmodium falciparum. This document details the mechanism of action, summarizes key preclinical data for analogous compounds, provides detailed experimental protocols for target validation and compound screening, and outlines the implicated signaling pathways. While specific quantitative data for this compound is not extensively available in the public domain, the information presented herein for closely related analogs offers valuable insights for future research and drug development efforts.
Introduction
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Phenotypic screening of compound libraries has proven to be a fruitful strategy in identifying new chemical scaffolds with potent antiplasmodial activity. One such chemical class is the cyclopropyl carboxamides, which includes this compound. These compounds have demonstrated significant efficacy against the blood stages of the malaria parasite, and their mode of action has been elucidated through genetic and biochemical studies.
Primary Therapeutic Target: Cytochrome b
The principal therapeutic target of the cyclopropyl carboxamide class is cytochrome b , a subunit of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of P. falciparum[1]. Inhibition of this complex disrupts the parasite's ability to generate ATP through oxidative phosphorylation and to regenerate ubiquinone, which is essential for other vital metabolic pathways, including pyrimidine biosynthesis.
Mechanism of Action
Cyclopropyl carboxamides act by binding to the Qo (ubiquinol oxidation) site of cytochrome b. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the flow of electrons through the mETC. The disruption of this process leads to a collapse of the mitochondrial membrane potential and ultimately results in parasite death. Evidence for this mechanism is supported by several key findings:
-
Forward genetics studies: P. falciparum parasites resistant to cyclopropyl carboxamides harbor mutations in the cytb gene[1].
-
Biochemical assays: These compounds inhibit mitochondrial oxygen consumption in isolated parasite mitochondria[1].
-
Cross-resistance studies: Parasites resistant to atovaquone, another cytochrome bc1 complex inhibitor, show reduced sensitivity to some cyclopropyl carboxamides.
Signaling and Metabolic Pathways
The inhibition of cytochrome b by this compound and its analogs directly impacts the mitochondrial electron transport chain, a fundamental pathway for cellular respiration and energy production in P. falciparum.
Quantitative Data and Structure-Activity Relationship (SAR)
Table 1: In Vitro Antiplasmodial Activity of Cyclopropyl Carboxamide Analogs
| Compound ID | R1 | R2 | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | Reference |
| Analog 1 | H | CF3 | 66 | 130 | [2] |
| Analog 2 | H | Cl | 1700 | 1700 | [2] |
| Analog 3 | OMe | CF3 | 3 | 12 | [2] |
IC50 values represent the half-maximal inhibitory concentration. 3D7 is a drug-sensitive strain, while Dd2 is a multidrug-resistant strain.
Table 2: In Vivo Efficacy of a Lead Cyclopropyl Carboxamide Analog
| Compound ID | Mouse Model | Dosing | ED90 (mg/kg) | Reference |
| Analog 3 | P. falciparum SCID mouse | Oral | 20 | [2] |
ED90 represents the dose required to achieve 90% efficacy.
The limited SAR data suggests that substitution on the aromatic ring significantly influences antiplasmodial potency. For instance, a trifluoromethyl group (Analog 1) is more potent than a chloro group (Analog 2) at the same position. Furthermore, the addition of a methoxy group (Analog 3) dramatically increases potency.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of cyclopropyl carboxamides.
Target Identification Workflow
The workflow for identifying cytochrome b as the target of cyclopropyl carboxamides involved a combination of genetic and biochemical approaches.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)
This assay is a high-throughput method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human erythrocytes (O+ blood type) at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Cultures are kept at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Plate Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium. 100 µL of each drug dilution is added to a 96-well plate in triplicate.
-
Assay Initiation: 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well of the drug plate.
-
Incubation: Plates are incubated for 72 hours under the conditions described in step 1.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye is added to each well. Plates are incubated in the dark at room temperature for 1 hour.
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Mitochondrial Oxygen Consumption Assay (Seahorse XFe96)
This assay measures the effect of compounds on the oxygen consumption rate (OCR) of isolated parasite mitochondria, providing direct evidence of mETC inhibition.
-
Mitochondria Isolation: Late-stage trophozoite/schizont stage parasites are isolated from culture using magnetic-activated cell sorting (MACS). The parasites are then lysed with saponin, and the resulting cell pellet is mechanically homogenized to release mitochondria. Mitochondria are isolated by differential centrifugation.
-
Assay Plate Preparation: The Seahorse XFe96 sensor cartridge is hydrated overnight. Test compounds are prepared at desired concentrations in mitochondrial assay buffer.
-
Assay Protocol: Isolated mitochondria are seeded into the wells of a Seahorse XF96 cell culture microplate. The plate is centrifuged to adhere the mitochondria to the bottom of the wells. The assay is initiated on the Seahorse XFe96 analyzer, which measures baseline OCR. The test compound is then injected into the wells, and the OCR is monitored in real-time to determine the extent of inhibition.
-
Data Analysis: The change in OCR after compound addition is used to quantify the inhibitory effect on mitochondrial respiration.
Conclusion
The cyclopropyl carboxamide class, which includes this compound, represents a promising new generation of antimalarial compounds. Their primary therapeutic target has been robustly identified as cytochrome b in the P. falciparum mitochondrial electron transport chain. While specific preclinical data for this compound is limited in the public literature, the potent in vitro and in vivo activity of closely related analogs underscores the potential of this chemical scaffold. The detailed experimental protocols provided in this guide offer a framework for further investigation and optimization of this compound class in the pursuit of novel antimalarial therapies. Future work should focus on synthesizing and evaluating this compound and its derivatives to fully characterize their therapeutic potential.
References
- 1. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. [escholarship.org]
- 2. Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Chloro-N-cyclopropylnicotinamide Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of a proposed in silico and experimental workflow to characterize the interactions of 6-chloro-N-cyclopropylnicotinamide. While direct research on this specific compound is limited, this guide leverages data from the broader class of cyclopropyl carboxamides to outline a robust methodology for investigation. The primary putative target for this class of compounds is cytochrome b , a critical component of the mitochondrial electron transport chain's Complex III (cytochrome bc1 complex).
Introduction to this compound and its Putative Target
This compound belongs to the cyclopropyl carboxamide chemical class. High-throughput screening of compounds within this class has identified potent antimalarial activity. Forward genetics studies on resistant Plasmodium falciparum parasites have revealed that the molecular target is cytochrome b. These compounds are thought to act by inhibiting the cytochrome bc1 complex, disrupting the mitochondrial electron transport chain, which is essential for parasite survival.
In silico modeling offers a powerful, resource-efficient approach to predict and analyze the binding interactions of this compound with its target protein before undertaking extensive experimental validation.
Proposed In Silico Modeling Workflow
The following workflow outlines a systematic approach to computationally model the interaction between this compound and cytochrome b.
Caption: Proposed workflow for in silico modeling.
Experimental Protocol: In Silico Modeling
Objective: To predict the binding mode and affinity of this compound with cytochrome b.
2.1.1 Target Protein Preparation
-
Structure Acquisition: Obtain the crystal structure of the target cytochrome b. For P. falciparum, a suitable structure can be downloaded from the Protein Data Bank (PDB). If a crystal structure is not available for the specific organism of interest, proceed to homology modeling.
-
Homology Modeling (If Necessary):
-
Obtain the amino acid sequence of the target cytochrome b from a database like UniProt.
-
Use a homology modeling server such as SWISS-MODEL or MODELLER to generate a 3D model, using a high-resolution crystal structure of a homologous protein as a template.
-
Validate the quality of the generated model using tools like PROCHECK (Ramachandran plot analysis) and Verify3D.
-
-
Receptor Preparation:
-
Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein structure.
-
Remove all water molecules and non-essential co-factors.
-
Add polar hydrogens and assign appropriate protonation states for titratable residues at physiological pH.
-
Perform a restrained energy minimization to relax the structure and remove any steric clashes.
-
2.1.2 Ligand Preparation
-
Structure Generation: Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation.
-
Charge Calculation: Calculate partial atomic charges for the ligand (e.g., Gasteiger charges).
2.1.3 Molecular Docking
-
Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.
-
Grid Generation: Define the binding site on the cytochrome b protein. This can be done by identifying the known binding pocket of related inhibitors (e.g., the atovaquone binding site) from literature or co-crystallized structures. Define a grid box that encompasses this entire binding pocket.
-
Docking Execution: Run the docking algorithm. The software will explore various conformations (poses) of the ligand within the defined binding site and score them based on a scoring function that estimates binding affinity.
-
Pose Analysis: Analyze the top-scoring poses. Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. The pose with the best score and most favorable interactions is considered the most likely binding mode.
2.1.4 Molecular Dynamics (MD) Simulation (Optional but Recommended)
-
System Setup: Place the best-scoring protein-ligand complex from docking into a simulation box solvated with an explicit water model. Add counter-ions to neutralize the system.
-
Simulation: Run an MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.
-
Analysis: Analyze the trajectory to assess the stability of the ligand in the binding pocket, calculate the root-mean-square deviation (RMSD), and identify persistent interactions over time.
Experimental Validation
In silico predictions must be validated through experimental assays. The following protocols are fundamental to confirming the biological activity and target engagement of this compound.
Caption: Workflow for experimental validation.
Experimental Protocol: Parasite Growth Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the parasite.
-
Culture: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes using standard RPMI 1640 medium supplemented with Albumax II.
-
Assay Setup: Synchronize the parasite culture to the ring stage. In a 96-well plate, add parasitized erythrocytes to each well.
-
Compound Addition: Add serial dilutions of this compound (typically from 1 nM to 10 µM) to the wells. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 37°C).
-
Quantification: Measure parasite growth using a DNA-intercalating dye like SYBR Green I. Lyse the cells and measure fluorescence (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Plot the percentage of growth inhibition against the log concentration of the compound. Fit the data to a dose-response curve to calculate the IC50 value.
Experimental Protocol: Cytochrome bc1 Complex Activity Assay
Objective: To confirm that the compound inhibits the enzymatic activity of its putative target.
-
Mitochondria Isolation: Isolate mitochondria from the parasite or a suitable model organism (e.g., yeast).
-
Assay Buffer: Prepare an assay buffer containing potassium phosphate, EDTA, and a substrate for Complex III, such as decylubiquinol (DBH).
-
Reaction: In a 96-well plate, add isolated mitochondria and serial dilutions of this compound.
-
Initiation and Measurement: Initiate the reaction by adding the electron acceptor, cytochrome c. Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the log concentration to determine the IC50 for target inhibition.
Data Presentation
Quantitative data from both in silico and experimental studies should be summarized for clear comparison.
Table 1: Summary of In Silico Predictions (Hypothetical Data)
| Parameter | Predicted Value | Method | Notes |
|---|---|---|---|
| Binding Affinity (ΔG) | -8.5 kcal/mol | AutoDock Vina | Lower values indicate stronger binding. |
| Key Interacting Residues | His181, Phe264, Tyr268 | Docking Pose Analysis | Identifies critical contact points. |
| RMSD of Ligand | < 2.0 Å | MD Simulation | Low RMSD suggests a stable binding pose. |
Table 2: Summary of Experimental Validation (Hypothetical Data)
| Assay | Parameter | Value | Notes |
|---|---|---|---|
| Parasite Growth Assay | IC50 | 50 nM | Potency against the whole parasite. |
| Cytochrome bc1 Activity | IC50 | 45 nM | Direct inhibition of the target enzyme. |
| Binding Assay (e.g., SPR) | Kd | 40 nM | Measures the equilibrium dissociation constant. |
Visualizing the Mechanism
Inhibition of the cytochrome bc1 complex disrupts the flow of electrons, thereby inhibiting ATP synthesis.
Caption: Inhibition of mitochondrial electron transport.
Conclusion
This guide outlines a comprehensive, albeit predictive, framework for investigating the molecular interactions of this compound. By combining robust in silico modeling techniques with targeted experimental validation, researchers can elucidate the compound's mechanism of action, confirm its interaction with cytochrome b, and quantify its biological activity. This integrated approach is crucial for the rational design and development of novel therapeutics targeting the mitochondrial electron transport chain.
Spectroscopic Analysis of 6-chloro-N-cyclopropylnicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 6-chloro-N-cyclopropylnicotinamide, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Due to the current unavailability of public experimental data for this specific compound, this document serves as a detailed procedural framework. It outlines the necessary experimental protocols and data analysis workflows that researchers can employ to characterize this compound. The data tables provided are templates to be populated with experimental results.
Data Presentation
Effective spectroscopic analysis relies on the clear and concise presentation of quantitative data. The following tables are structured to allow for easy comparison and interpretation of NMR and Mass Spectrometry results for this compound.
Table 1: ¹H NMR Data (Template)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| e.g., 8.50 | d | 2.1 | 1H | H-2 (Pyridine) |
| e.g., 8.10 | dd | 8.0, 2.1 | 1H | H-4 (Pyridine) |
| e.g., 7.40 | d | 8.0 | 1H | H-5 (Pyridine) |
| e.g., 6.80 | br s | - | 1H | NH |
| e.g., 2.90 | m | - | 1H | CH (Cyclopropyl) |
| e.g., 0.90 | m | - | 2H | CH₂ (Cyclopropyl) |
| e.g., 0.70 | m | - | 2H | CH₂ (Cyclopropyl) |
Table 2: ¹³C NMR Data (Template)
| Chemical Shift (δ) ppm | Assignment |
| e.g., 165.0 | C=O (Amide) |
| e.g., 158.0 | C-6 (Pyridine) |
| e.g., 148.0 | C-2 (Pyridine) |
| e.g., 138.0 | C-4 (Pyridine) |
| e.g., 125.0 | C-3 (Pyridine) |
| e.g., 122.0 | C-5 (Pyridine) |
| e.g., 23.0 | CH (Cyclopropyl) |
| e.g., 6.0 | CH₂ (Cyclopropyl) |
Table 3: Mass Spectrometry Data (Template)
| m/z | Relative Intensity (%) | Ion Assignment |
| e.g., 196.04 | 100 | [M]⁺ (³⁵Cl) |
| e.g., 198.04 | 32.5 | [M]⁺ (³⁷Cl) |
| e.g., 154.03 | 80 | [M - C₃H₄N]⁺ |
| e.g., 126.00 | 60 | [M - C₃H₄N - CO]⁺ |
| e.g., 111.00 | 40 | [C₅H₃ClN]⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
2. ¹H NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
Temperature: Set the probe temperature to a constant value, typically 298 K.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
3. ¹³C NMR Acquisition:
-
Instrument: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Referencing: Calibrate the chemical shift scale using the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
For electrospray ionization (ESI), the concentration may need to be further diluted to the µg/mL or ng/mL range.
2. Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an EI source, often coupled with a gas chromatograph (GC-MS).
-
Ionization Energy: Standard 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan a range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).
3. Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer with an ESI source, typically coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Positive ion mode is generally suitable for nitrogen-containing compounds.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas (N₂): Adjust flow for a stable spray.
-
Drying Gas (N₂): Set temperature and flow to efficiently desolvate the ions.
-
Mass Range: Scan a range centered around the expected molecular ion.
Visualizations
The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.
Caption: Overall experimental workflow for NMR and MS analysis.
Caption: Logical workflow for structural elucidation from spectroscopic data.
Methodological & Application
Application Notes and Protocols for 6-chloro-N-cyclopropylnicotinamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-cyclopropylnicotinamide is a small molecule belonging to the cyclopropyl carboxamide class of compounds. While specific biological data for this compound is limited in publicly available literature, its structural analogs have been identified as inhibitors of the mitochondrial electron transport chain (ETC). Specifically, related cyclopropyl carboxamides have been shown to target cytochrome b, a key protein in Complex III of the ETC. Inhibition of cytochrome b disrupts mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis. These characteristics suggest that this compound may serve as a valuable tool for studying mitochondrial function and as a potential candidate for therapeutic development, particularly in oncology, where metabolic reprogramming is a hallmark of cancer cells.
These application notes provide a generalized framework for the initial characterization and use of this compound in a cell culture setting. The provided protocols are intended as a starting point and will require optimization based on the specific cell lines and experimental conditions used.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Example Cancer Cell Line 1 (e.g., HeLa) | 24 | User-defined |
| 48 | User-defined | |
| 72 | User-defined | |
| Example Cancer Cell Line 2 (e.g., A549) | 24 | User-defined |
| 48 | User-defined | |
| 72 | User-defined | |
| Example Normal Cell Line (e.g., HEK293) | 24 | User-defined |
| 48 | User-defined | |
| 72 | User-defined |
Table 2: Apoptotic Effects of this compound
| Cell Line | Compound Concentration (µM) | Treatment Duration (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Example Cell Line | Vehicle Control | 48 | User-defined | User-defined |
| IC50 | 48 | User-defined | User-defined | |
| 2 x IC50 | 48 | User-defined | User-defined |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Compound Concentration (µM) | Treatment Duration (hours) | Ratio of Red/Green Fluorescence (JC-1 Assay) |
| Example Cell Line | Vehicle Control | 24 | User-defined |
| IC50 | 24 | User-defined | |
| Positive Control (e.g., CCCP) | 1 | User-defined |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubilization: Due to its chemical structure, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Protocol 1: Determination of Cytotoxicity using a Resazurin-Based Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
Selected cell lines
-
Complete culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Positive control (e.g., a known cytotoxic agent like doxorubicin)
-
Vehicle control (DMSO)
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Methodology:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound, vehicle control, or positive control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed in the vehicle control wells.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis.
Materials:
-
Selected cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol assesses the compound's impact on mitochondrial health. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of cells with low ΔΨm.
Materials:
-
Selected cell line
-
96-well clear-bottom black plates or glass-bottom dishes for microscopy
-
JC-1 dye
-
Positive control for mitochondrial depolarization (e.g., CCCP)
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Seed cells and treat with this compound as described in the previous protocols. A shorter incubation time (e.g., 6-24 hours) may be sufficient to observe effects on ΔΨm.
-
At the end of the treatment period, add JC-1 dye to the culture medium to a final concentration of 1-5 µM.
-
Incubate for 15-30 minutes at 37°C.
-
Remove the loading medium and wash the cells with PBS or culture medium.
-
Add fresh medium or PBS to the wells.
-
Measure the fluorescence intensity for both red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~514/529 nm).
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound.
Experimental Workflow
Caption: General workflow for in vitro evaluation of the compound.
Application Notes and Protocols for 6-chloro-N-cyclopropylnicotinamide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-cyclopropylnicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other nicotinamide analogs suggests its potential role as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and signaling.[1][2] Cancer cells, with their high metabolic rate, are often highly dependent on the NAD+ salvage pathway, making NAMPT an attractive target for anticancer drug development.[3]
These application notes provide a comprehensive guide for researchers to investigate the in vitro effects of this compound, based on the hypothesis that it acts as a NAMPT inhibitor. The following protocols and data presentation formats are designed to facilitate the characterization of its potency, mechanism of action, and cellular effects.
Putative Mechanism of Action: NAMPT Inhibition
The central hypothesis for the mechanism of action of this compound is the inhibition of the NAMPT enzyme. This inhibition is expected to disrupt the cellular NAD+ pool, leading to a cascade of downstream effects, including metabolic stress, decreased activity of NAD+-dependent enzymes (e.g., sirtuins and PARPs), and ultimately, cell death, particularly in cancer cells with high NAD+ turnover.[2][4]
Caption: Putative signaling pathway of this compound.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in the following tables.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Colon Carcinoma | Data to be filled |
| MCF-7 | Breast Adenocarcinoma | Data to be filled |
| A549 | Lung Carcinoma | Data to be filled |
| Other | Specify | Data to be filled |
Table 2: Effect of this compound on Intracellular NAD+ Levels
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | % NAD+ Reduction (vs. Vehicle) |
| HCT116 | 1x IC50 | 24 | Data to be filled |
| HCT116 | 5x IC50 | 24 | Data to be filled |
| MCF-7 | 1x IC50 | 24 | Data to be filled |
| MCF-7 | 5x IC50 | 24 | Data to be filled |
Table 3: Enzymatic Inhibition of Recombinant NAMPT
| Compound | IC50 (nM) |
| This compound | Data to be filled |
| FK866 (Positive Control) | Data to be filled |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Caption: Workflow for the cell viability (MTT) assay.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Intracellular NAD+ Quantification Assay
This assay measures the direct impact of this compound on the intracellular NAD+ pool, a key indicator of NAMPT inhibition.
Materials:
-
Cancer cell lines
-
6-well or 96-well plates
-
This compound
-
Commercially available NAD/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a suitable plate format and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value from the viability assay) for a specified time (e.g., 24 hours).
-
Lyse the cells according to the manufacturer's protocol of the NAD/NADH quantification kit.
-
Add the detection reagent to the cell lysates.
-
Incubate for the recommended time at room temperature.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the intracellular NAD+ concentration and express it as a percentage of the vehicle-treated control.
Protocol 3: In Vitro NAMPT Enzymatic Assay
This biochemical assay directly measures the inhibitory activity of this compound on purified recombinant NAMPT enzyme.[5]
Caption: Workflow for the in vitro NAMPT enzymatic assay.
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer
-
Nicotinamide
-
Phosphoribosyl pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Coupled enzyme system for NAD+ detection (e.g., NMNAT, alcohol dehydrogenase, and a fluorescent or colorimetric substrate)[5]
-
384-well assay plates
-
This compound
-
Known NAMPT inhibitor as a positive control (e.g., FK866)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a 384-well plate, add the recombinant NAMPT enzyme.
-
Add the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and compounds for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a substrate mixture containing nicotinamide, PRPP, and ATP.
-
Incubate the reaction for a defined period (e.g., 60-120 minutes) at 37°C.
-
Stop the reaction and add the detection reagents from the coupled enzyme system.
-
Incubate to allow the detection reaction to proceed.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for NAMPT inhibition.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound as a putative NAMPT inhibitor. By systematically performing these assays, researchers can elucidate its biological activity, determine its potency, and validate its mechanism of action. These studies are essential first steps in evaluating the potential of this compound as a novel therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
6-chloro-N-cyclopropylnicotinamide as a chemical probe for [target protein]
Information regarding the target protein for 6-chloro-N-cyclopropylnicotinamide is not available in the public domain based on the conducted searches. Therefore, the creation of detailed application notes and protocols for a specific target is not possible.
While the direct target of this compound is not identified, the broader chemical scaffold of nicotinamide and the presence of a cyclopropyl group are found in various chemical probes targeting a range of proteins. This suggests that this compound could potentially be developed as a chemical probe once its biological target is discovered.
General Considerations for Developing a Nicotinamide-Based Chemical Probe:
Should a specific protein target for this compound be identified in the future, the following general principles and experimental workflows would apply to its development and application as a chemical probe.
Physicochemical Properties (Hypothetical)
A summary of key physicochemical properties is essential for understanding the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O | PubChem |
| Molecular Weight | 196.63 g/mol | PubChem |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Hypothetical Target Validation and Assay Development Workflow
Once a target is identified (e.g., through screening assays), a systematic workflow is necessary to validate the interaction and develop robust assays.
Caption: A generalized workflow for target validation and assay development.
Experimental Protocols (General Templates)
Below are general templates for experimental protocols that would be adapted once a specific target and its associated signaling pathway are known.
Protocol 1: Target Binding Affinity Determination using Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity of this compound to its purified target protein.
Materials:
-
This compound
-
Purified target protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified target protein at a concentration of 10-50 µg/mL in immobilization buffer.
-
Block remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 10 µM).
-
Inject the compound dilutions over the immobilized protein surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Protocol 2: Cellular Target Engagement using Western Blot
Objective: To assess the effect of this compound on a downstream signaling event of the target protein in a cellular context.
Materials:
-
Relevant cell line expressing the target protein
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against a downstream marker of target activity
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time.
-
Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
Hypothetical Signaling Pathway
Without a known target, a specific signaling pathway cannot be depicted. However, a generic kinase signaling pathway is provided below as an example of the type of diagram that would be generated.
Caption: A hypothetical kinase signaling pathway modulated by a chemical probe.
To provide the requested detailed information, the specific biological target of this compound must first be identified through further research and experimental studies.
Applications of Nicotinamide Derivatives in Cancer Research: A Framework for Investigation
Disclaimer: As of the current date, there is a notable absence of publicly available scientific literature specifically detailing the applications of 6-chloro-N-cyclopropylnicotinamide in cancer research. The information herein is based on the well-documented research of its parent compound, Nicotinamide (a form of vitamin B3). These notes and protocols are intended to serve as a comprehensive guide for researchers and drug development professionals interested in exploring the potential of novel nicotinamide derivatives, such as this compound, in oncology.
Application Notes: Nicotinamide in Cancer Research
Introduction
Nicotinamide is a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism, DNA repair, and signaling. Its role in cancer research is primarily centered on its ability to bolster cellular resilience against carcinogenic stressors and to potentially reverse epigenetic modifications that drive tumorigenesis.
Mechanism of Action
The anti-cancer properties of nicotinamide are believed to be multifactorial:
-
DNA Repair Enhancement: Carcinogens like UV radiation can deplete cellular NAD+ levels, thereby crippling the activity of poly(ADP-ribose) polymerase (PARP), an enzyme essential for DNA repair. Nicotinamide supplementation replenishes the NAD+ pool, thus facilitating robust DNA repair.
-
Sirtuin Inhibition: Nicotinamide acts as an inhibitor of sirtuins (Class III histone deacetylases). This inhibition can lead to the re-expression of epigenetically silenced tumor suppressor genes, a key mechanism in halting cancer progression.[1]
-
Anti-Inflammatory Effects: Chronic inflammation is a known driver of cancer. Nicotinamide exhibits anti-inflammatory properties that may contribute to its chemopreventive capabilities.
Key Research Applications
-
Chemoprevention of Non-Melanoma Skin Cancer: Landmark clinical trials have provided strong evidence that oral nicotinamide can significantly reduce the incidence of new basal-cell and squamous-cell carcinomas, as well as premalignant actinic keratoses, in high-risk individuals.[2]
-
Adjuvant Therapy in Lung Cancer: The potential for nicotinamide to reactivate tumor suppressor genes has led to its investigation as a therapeutic agent in lung cancer.[1] Clinical studies have been initiated to evaluate its effectiveness in this setting.[1]
Quantitative Data from Nicotinamide Clinical Trials
The following table summarizes the key findings from a pivotal study on nicotinamide for skin cancer chemoprevention.
| Study Endpoint (at 12 months) | Rate Reduction in Nicotinamide Group vs. Placebo | 95% Confidence Interval | P-value | Reference |
| New Non-melanoma Skin Cancers | 23% | 4% to 38% | 0.02 | [2] |
| New Squamous-cell Carcinomas | 30% | 0% to 51% | 0.05 | [2] |
| New Basal-cell Carcinomas | 20% | -6% to 39% | 0.12 | [2] |
| Actinic Keratoses | 13% | - | 0.001 | [2] |
Experimental Protocols
Protocol 1: Clinical Evaluation of a Nicotinamide Derivative for Skin Cancer Chemoprevention
This protocol is adapted from a successful phase 3 clinical trial of nicotinamide.[2]
1. Objective: To assess the efficacy and safety of an oral nicotinamide derivative in preventing new non-melanoma skin cancers in a high-risk population.
2. Study Design: A multi-center, double-blind, randomized, placebo-controlled trial.
3. Participant Profile: Individuals with a documented history of at least two non-melanoma skin cancers within the past five years.
4. Intervention:
- Treatment Arm: 500 mg of the nicotinamide derivative, administered orally, twice daily for a duration of 12 months.
- Control Arm: An identical-appearing placebo, administered on the same schedule.
5. Assessment Schedule: Dermatological examinations at 3-month intervals for a total of 18 months (12 months on-treatment, 6 months post-treatment follow-up).
6. Endpoints:
- Primary: The total number of new non-melanoma skin cancers during the 12-month treatment period.
- Secondary: The number of new squamous-cell and basal-cell carcinomas, the number of actinic keratoses, and the incidence of adverse events.
7. Statistical Plan: The primary outcome will be assessed by comparing the rates of new skin cancers between the two arms using appropriate statistical models.
Protocol 2: Hypothetical Preclinical Workflow for this compound
This protocol outlines a standard preclinical pipeline to evaluate the anti-cancer potential of a novel nicotinamide derivative.
1. Objective: To conduct an initial in vitro characterization of the anti-cancer activity and mechanism of action of this compound.
2. In Vitro Assays:
- Cell Viability Screening:
- A panel of human cancer cell lines will be treated with a dose range of the compound for 24, 48, and 72 hours.
- Cell viability will be quantified using a colorimetric assay (e.g., MTT).
- The half-maximal inhibitory concentration (IC50) will be calculated for each cell line.
- Apoptosis Induction:
- Cells will be treated with the compound at its predetermined IC50 concentration.
- Apoptosis will be measured via flow cytometry following staining with Annexin V and propidium iodide.
- Mechanism of Action:
- Cell lysates from treated and untreated cells will be subjected to Western blot analysis.
- Blots will be probed with antibodies against key proteins in DNA repair and apoptosis pathways (e.g., PARP, cleaved caspases, Bcl-2 family members).
Visualized Pathways and Workflows
Caption: The Role of Nicotinamide in Mitigating Carcinogenesis.
Caption: Drug Development Pipeline for a Novel Cancer Therapeutic.
References
Application Notes and Protocols for the Study of DNA Repair Pathways Using a Novel Nicotinamide Analog
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity or application of 6-chloro-N-cyclopropylnicotinamide in the study of DNA repair pathways. The following application notes and protocols are provided as a representative example for a hypothetical nicotinamide-based PARP inhibitor, herein referred to as "Compound N" , to guide researchers in the potential evaluation of similar small molecules in this field.
Application Notes: Investigating "Compound N" as a Modulator of DNA Repair
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), playing a critical role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP1 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR), leading to a concept known as synthetic lethality.[1] Nicotinamide is the endogenous inhibitor of PARP1, and synthetic nicotinamide analogs are a major class of PARP inhibitors. "Compound N," a hypothetical this compound, is investigated here as a potential PARP1 inhibitor for studying its effects on DNA repair pathways.
Mechanism of Action
"Compound N" is hypothesized to act as a competitive inhibitor of PARP1, binding to the nicotinamide-binding pocket of the enzyme. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to the site of damage. The inhibition of PARP1 by "Compound N" is expected to trap the enzyme on DNA, leading to the formation of cytotoxic PARP1-DNA complexes. These complexes can stall replication forks and lead to the formation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficient HR repair, such as those with BRCA1/2 mutations.
Potential Applications in DNA Repair Research
-
Elucidation of DNA Repair Pathways: By inhibiting PARP1, "Compound N" can be used as a tool to study the interplay between different DNA repair pathways, such as BER, HR, and non-homologous end joining (NHEJ).
-
Sensitization to DNA Damaging Agents: "Compound N" can be investigated for its ability to potentiate the cytotoxic effects of DNA damaging agents like temozolomide or ionizing radiation.
-
Synthetic Lethality Studies: This compound can be used to identify novel synthetic lethal interactions by screening it against cell lines with various DNA repair gene defects.
-
Drug Discovery and Development: The characterization of "Compound N" can provide a basis for the development of more potent and selective PARP inhibitors for cancer therapy.
Quantitative Data Summary
The following tables present hypothetical data for "Compound N" to illustrate the type of quantitative information that would be generated during its characterization.
Table 1: In Vitro Efficacy of "Compound N"
| Assay Type | Cell Line | IC50 (nM) |
| PARP1 Enzymatic Assay | (Biochemical) | 5.2 |
| Cell Viability (72h) | HeLa (HR-proficient) | 1500 |
| Cell Viability (72h) | MDA-MB-436 (BRCA1-mutant) | 25 |
| Cell Viability (72h) | Capan-1 (BRCA2-mutant) | 40 |
Table 2: Cellular Effects of "Compound N" (100 nM, 24h treatment)
| Cell Line | γ-H2AX Foci per Cell (fold increase) | RAD51 Foci per Cell (fold increase) | G2/M Cell Cycle Arrest (%) |
| HeLa | 1.5 | 1.2 | 10 |
| MDA-MB-436 | 8.2 | 0.8 | 65 |
| Capan-1 | 7.5 | 0.9 | 60 |
Experimental Protocols
Protocol 1: PARP1 Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of "Compound N" on PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
"Compound N"
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for reporter enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat a 96-well streptavidin plate with histone H1.
-
Wash the plate to remove unbound histone H1.
-
Add varying concentrations of "Compound N" to the wells.
-
Add a mixture of recombinant PARP1 enzyme and biotinylated NAD+ to initiate the reaction.
-
Incubate the plate to allow for PARylation of histone H1.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the reporter enzyme substrate and incubate to develop a signal.
-
Stop the reaction with the stop solution.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Cell Viability Assay
This protocol describes the determination of the cytotoxic effect of "Compound N" on different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-436, Capan-1)
-
Complete cell culture medium
-
"Compound N"
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of "Compound N" for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: Immunofluorescence Staining for DNA Damage Markers
This protocol is for visualizing and quantifying DNA damage (γ-H2AX foci) and HR proficiency (RAD51 foci) in cells treated with "Compound N".
Materials:
-
Cells grown on coverslips
-
"Compound N"
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with "Compound N" for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies against γ-H2AX and RAD51.
-
Wash the cells with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of foci per cell using image analysis software.
Visualizations
Caption: Mechanism of action of a hypothetical PARP inhibitor, "Compound N".
Caption: Experimental workflow for characterizing "Compound N".
References
Application Note: Protocol for the Preparation of 6-chloro-N-cyclopropylnicotinamide Solutions for Experimental Use
Abstract
This document provides a comprehensive protocol for the dissolution of 6-chloro-N-cyclopropylnicotinamide for use in research and drug development applications. Due to the limited availability of public quantitative solubility data for this specific compound, this guide first presents a detailed method for experimentally determining its solubility in common laboratory solvents. Subsequently, a standard operating procedure for the preparation of stock and working solutions is described. These protocols are designed to ensure consistent and reproducible results in downstream biological and chemical assays.
Physicochemical Properties
Proper preparation of solutions requires an understanding of the compound's basic chemical properties. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 585544-22-5 | PubChem[1] |
| Molecular Formula | C₉H₉ClN₂O | PubChem[1] |
| Molecular Weight | 196.63 g/mol | PubChem[1] |
| Canonical SMILES | C1CC1NC(=O)C2=CN=C(C=C2)Cl | PubChem[1] |
| IUPAC Name | 6-chloro-N-cyclopropylpyridine-3-carboxamide | PubChem[1] |
| Solubility | Data not publicly available. An experimental protocol to determine solubility is provided below. | N/A |
Experimental Protocols
Protocol for Solubility Determination
Given the absence of published solubility data, an initial solubility test is critical before preparing stock solutions for experiments. This protocol provides a method to estimate the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (200 proof, absolute)
-
Deionized Water (or buffer of choice, e.g., PBS pH 7.2)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Benchtop microcentrifuge
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Prepare Solvent Aliquots: Dispense 100 µL of each test solvent (e.g., DMSO, Ethanol, Water) into separate, clearly labeled 1.5 mL microcentrifuge tubes.
-
Weigh Compound: Accurately weigh out approximately 1-2 mg of this compound.
-
Initial Addition: Add a small, known amount of the compound (e.g., 0.2 mg) to each tube containing the solvent.
-
Mixing: Vortex each tube vigorously for 30-60 seconds. Visually inspect for any undissolved particles.
-
Incremental Addition: If the compound dissolves completely, continue adding small, known increments (e.g., 0.2 mg) to the tube. After each addition, repeat the vortexing step.
-
Reaching Saturation: Continue the incremental addition until a small amount of solid material remains undissolved even after vigorous mixing. This indicates that the solution is saturated.
-
Equilibration: Allow the saturated solution to equilibrate by gently mixing on a rotator at room temperature for 1-2 hours. This ensures that the maximum amount of compound has dissolved.
-
Separation: Centrifuge the tubes at high speed (>10,000 x g) for 5 minutes to pellet the undissolved solid.
-
Calculation: Calculate the approximate solubility by summing the total mass of the compound that fully dissolved in the known volume of solvent. Express the result in mg/mL.
Protocol for Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, based on the solubility data determined in the previous step.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom tube (e.g., 15 mL) or amber glass vial
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Determine Mass: Based on the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM) and volume, calculate the required mass of the compound using the formula: Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x [Molecular Weight ( g/mol )] / 1000 Example for 10 mL of a 10 mM stock: Mass = 10 mM x 10 mL x 196.63 g/mol / 1000 = 19.66 mg
-
Weigh and Transfer: Carefully weigh the calculated amount of this compound and transfer it to the sterile tube or vial.
-
Add Solvent: Add approximately 80% of the final desired volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution. Ensure there are no visible solid particles.
-
Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired volume.
-
Final Mixing and Aliquoting: Mix the solution thoroughly by inverting the tube several times. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature and mix well before making further dilutions.
Note on Aqueous Solutions: Most nicotinamide-based small molecules exhibit poor solubility in aqueous buffers. To prepare working solutions for cell culture or other aqueous assays, first dissolve the compound in DMSO to create a high-concentration stock. Then, dilute this stock into the aqueous buffer or media, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for solution preparation and a hypothetical signaling pathway where the compound may exert its effects.
Caption: Experimental workflow for dissolving this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.
References
Application Notes and Protocols for Cellular Uptake and Distribution of 6-chloro-N-cyclopropylnicotinamide
Disclaimer: As of the last update, specific experimental data on the cellular uptake and distribution of 6-chloro-N-cyclopropylnicotinamide is not publicly available. The following application notes and protocols provide a generalized framework and best-practice methodologies for researchers and drug development professionals to investigate the cellular pharmacokinetics of this and other novel small molecule compounds. The quantitative data presented herein is illustrative and should be considered as a template for the presentation of experimentally derived results.
Application Notes
The characterization of a drug candidate's ability to permeate cell membranes and accumulate within cells is a critical early step in the drug discovery and development pipeline. Understanding the cellular uptake and distribution of a compound like this compound is fundamental to elucidating its mechanism of action, predicting its therapeutic efficacy, and assessing potential off-target effects. These studies provide insights into whether the compound can reach its intracellular target at a sufficient concentration to exert a biological effect. Key parameters to investigate include the rate and extent of uptake, the influence of active transport versus passive diffusion, and the subcellular distribution of the compound. The following protocols outline standard in vitro methods for these assessments.
Experimental Protocols
In Vitro Cellular Uptake Assay
This protocol describes a method for quantifying the accumulation of this compound in a cultured mammalian cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) over time.
Materials:
-
This compound
-
Selected mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
Automated cell counter or hemocytometer
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the selected cells into multi-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in pre-warmed complete culture medium.
-
Treatment: Aspirate the culture medium from the wells and replace it with the medium containing the test compound. Incubate for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). To determine if uptake is energy-dependent, a parallel experiment can be run at 4°C, a condition under which active transport is significantly inhibited.[1]
-
Cell Washing: At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any unbound compound.
-
Cell Lysis and Harvesting: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay). Analyze the concentration of this compound in the cell lysates using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Normalize the amount of the compound to the total protein concentration or cell number to determine the intracellular concentration.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for passive diffusion into cells.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Plate reader or other analytical instrument for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the test compound solution in PBS to the wells of the donor plate.
-
Assay Assembly: Place the donor plate into the acceptor plate, which is filled with fresh PBS.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:
Pe = (V_A / (Area * Time)) * [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
Where V_A is the volume of the acceptor well, Area is the area of the filter, and Time is the incubation time.
Data Presentation
Table 1: Example Data - Time-Dependent Cellular Uptake of this compound in HeLa Cells
| Incubation Time (hours) | Intracellular Concentration (µM) at 37°C | Intracellular Concentration (µM) at 4°C |
| 0.5 | 1.2 ± 0.2 | 0.1 ± 0.05 |
| 1 | 2.5 ± 0.4 | 0.2 ± 0.07 |
| 2 | 4.8 ± 0.6 | 0.2 ± 0.06 |
| 4 | 7.9 ± 0.9 | 0.3 ± 0.08 |
| 8 | 9.5 ± 1.1 | 0.3 ± 0.09 |
| 24 | 10.2 ± 1.3 | 0.4 ± 0.1 |
Table 2: Example Data - Concentration-Dependent Cellular Uptake of this compound in HeLa Cells (4-hour incubation)
| Extracellular Concentration (µM) | Intracellular Concentration (µM) |
| 1 | 0.8 ± 0.1 |
| 5 | 3.9 ± 0.5 |
| 10 | 7.9 ± 0.9 |
| 25 | 18.5 ± 2.1 |
| 50 | 35.2 ± 3.8 |
Table 3: Example Data - Passive Permeability of this compound (PAMPA)
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
| This compound | 8.5 ± 1.2 | High |
| Warfarin (Low Permeability Control) | 0.5 ± 0.1 | Low |
| Propranolol (High Permeability Control) | 15.2 ± 1.8 | High |
Visualizations
References
Application Notes and Protocols for 6-chloro-N-cyclopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing assays to characterize the biological activity of 6-chloro-N-cyclopropylnicotinamide. The protocols and supporting information are intended to facilitate research into its potential as an antimalarial, antifungal, or cytotoxic agent.
Introduction
This compound is a small molecule belonging to the class of cyclopropyl carboxamides. This class of compounds has garnered scientific interest due to demonstrated biological activities, including antimalarial properties through the inhibition of the mitochondrial electron transport chain.[1] Specifically, related compounds have been shown to target cytochrome b, a key component of the cytochrome bc1 complex (Complex III).[1] Furthermore, various nicotinamide derivatives have exhibited antifungal activity.[2][3][4][5][6]
These notes provide detailed protocols for a panel of assays to investigate the bioactivity of this compound, including its effects on cell viability, fungal growth, and mitochondrial function.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for this compound to serve as an example for data presentation and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| HEK293 | MTT | 48 | 75.2 |
| HepG2 | MTT | 48 | 58.9 |
| A549 | MTT | 48 | 82.1 |
Table 2: Antifungal Activity of this compound
| Fungal Species | Assay Method | Incubation Time (hours) | MIC (µg/mL) |
| Aspergillus fumigatus | Broth Microdilution | 48 | 16 |
| Candida albicans | Broth Microdilution | 24 | 32 |
| Trichophyton rubrum | Broth Microdilution | 72 | 8 |
Table 3: Mitochondrial Complex III Inhibitory Activity
| Assay | Substrate | Inhibitor Control | IC₅₀ (µM) |
| Cytochrome c Reduction | Decylubiquinol | Antimycin A | 12.5 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on mammalian cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[7][8][9]
Materials:
-
Human cell lines (e.g., HEK293, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antifungal Susceptibility Testing
This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of this compound against filamentous fungi, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials:
-
Fungal isolates (e.g., Aspergillus fumigatus)
-
Potato Dextrose Agar (PDA) plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
This compound
-
DMSO
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Grow the fungal isolate on a PDA plate at 35°C for 5-7 days. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI 1640 medium in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the compound dilutions.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a complete inhibition of visible growth.
Mitochondrial Complex III Activity Assay
This protocol measures the activity of the cytochrome bc1 complex (Complex III) by monitoring the reduction of cytochrome c. Inhibition of this complex by this compound will lead to a decrease in the rate of cytochrome c reduction.
Materials:
-
Isolated mitochondria or a commercial Complex II/III activity assay kit[10]
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Cytochrome c (from horse heart)
-
Decylubiquinol (substrate)
-
This compound
-
Antimycin A (positive control inhibitor)
-
Spectrophotometer capable of kinetic measurements at 550 nm
Protocol:
-
Reagent Preparation: Prepare a stock solution of cytochrome c in assay buffer. Prepare a stock solution of decylubiquinol in ethanol. Prepare serial dilutions of this compound and antimycin A in the appropriate solvent.
-
Assay Setup: In a cuvette, add assay buffer, cytochrome c, and the test compound (or control).
-
Reaction Initiation: Initiate the reaction by adding decylubiquinol.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes. The rate of cytochrome c reduction is proportional to the initial linear slope of the absorbance curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Signaling Pathway of Complex III Inhibition
Caption: Inhibition of Complex III by this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the MTT cytotoxicity assay.
Logical Relationship for Antifungal MIC Determination
Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. protocols.io [protocols.io]
- 2. scribd.com [scribd.com]
- 3. In vitro antifungal susceptibility testing of filamentous fungi with Sensititre Yeast One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. bioscience.co.uk [bioscience.co.uk]
Application Notes and Protocols for High-Throughput Screening of 6-chloro-N-cyclopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-chloro-N-cyclopropylnicotinamide in high-throughput screening (HTS) campaigns. This document outlines the screening workflow, data analysis, and validation of potential hits.
Introduction to High-Throughput Screening (HTS)
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target or pathway. Utilizing automation, miniaturized assays, and sensitive detection methods, HTS enables the identification of "hits" that can serve as starting points for drug development.[1][2] Key steps in an HTS campaign include assay development, primary screening, confirmation screening, and dose-response analysis to identify and validate active compounds.[3]
Chemical Information for this compound:
| Property | Value |
| Molecular Formula | C9H9ClN2O |
| Molecular Weight | 196.63 g/mol |
| IUPAC Name | 6-chloro-N-cyclopropylpyridine-3-carboxamide |
| CAS Number | 874972-39-3 |
| PubChem CID | 9449822[4] |
High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow designed to efficiently identify and validate candidate compounds. This process begins with the preparation of assay plates and compound libraries, followed by automated screening and data analysis.
Experimental Protocols
General Assay Plate Preparation
The foundation of a successful HTS campaign is the meticulous preparation of microtiter plates.[1]
-
Plate Selection : Choose appropriate microtiter plates (e.g., 384- or 1536-well) based on the assay requirements and detection method.
-
Cell Seeding (for cell-based assays) :
-
Culture cells to the appropriate confluency.
-
Trypsinize and resuspend cells in the appropriate medium to achieve the desired seeding density.
-
Dispense the cell suspension into the wells of the microtiter plate using an automated liquid handler.
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) to allow for cell adherence.
-
-
Reagent Preparation : Prepare all necessary buffers, substrates, and detection reagents according to the specific assay protocol.
Compound Handling and Plating
-
Stock Solution : Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution : For dose-response experiments, perform serial dilutions of the compound stock to create a range of concentrations.
-
Compound Transfer : Utilize an automated liquid handling system to transfer a precise volume of the compound from the library plates to the assay plates. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects.
Primary High-Throughput Screen
The primary screen is performed at a single concentration to identify initial hits.
-
Compound Addition : Add this compound and control compounds to the prepared assay plates.
-
Incubation : Incubate the plates for a predetermined period to allow for compound-target interaction.
-
Signal Detection : Add detection reagents and measure the assay signal using a plate reader capable of detecting the appropriate output (e.g., fluorescence, luminescence, absorbance).[5]
Hit Confirmation and Dose-Response Analysis
-
Hit Selection : Identify initial "hits" from the primary screen based on a predefined activity threshold (e.g., >50% inhibition or activation).
-
Confirmation Screen : Re-test the selected hits under the same conditions as the primary screen to confirm their activity and eliminate false positives.
-
Dose-Response Assay : Test the confirmed hits over a range of concentrations (e.g., 8-12 point dose-response curve) to determine their potency (IC50 or EC50).
Data Analysis and Interpretation
Proper data analysis is crucial for the reliable identification of hits.
Key Metrics for HTS Data Quality:
| Metric | Formula | Description | Acceptable Value |
| Z'-factor | 1 - [ (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | ] | A measure of assay quality and statistical separation between positive and negative controls. | > 0.5 |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | The ratio of the signal from the positive control to the negative control. | > 2 |
| Signal-to-Noise (S/N) | (Mean_pos - Mean_neg) / SD_neg | The difference between the positive and negative control signals relative to the noise. | > 10 |
SD_pos = Standard Deviation of the positive control; SD_neg = Standard Deviation of the negative control; Mean_pos = Mean of the positive control; Mean_neg = Mean of the negative control.
Hypothetical Dose-Response Data for a "Hit" Compound:
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.9 |
| 0.1 | 10.3 |
| 0.04 | 2.1 |
Hypothetical Signaling Pathway Modulation
While the specific mechanism of action for this compound is not defined in the provided search results, a hypothetical scenario could involve the inhibition of a kinase signaling pathway, a common target in drug discovery.
Hit Validation and Secondary Assays
Following the identification of a potent hit, further experiments are necessary to validate its activity and characterize its mechanism of action.
Protocol for a Secondary Orthogonal Assay (e.g., Western Blot for Phospho-Protein Levels):
-
Cell Treatment : Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis : Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting : Probe the membrane with primary antibodies specific for the phosphorylated and total target protein, followed by secondary antibodies.
-
Detection : Visualize the protein bands using an appropriate detection method and quantify the band intensities to determine the effect of the compound on protein phosphorylation.
References
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9ClN2O | CID 9449822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Synthesis of 6-Chloro-N-Cyclopropylnicotinamide Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-chloro-N-cyclopropylnicotinamide and its derivatives. The information is intended to guide researchers in the exploration of the structure-activity relationships (SAR) of this chemical scaffold, which has shown potential in various therapeutic areas.
Introduction
The this compound core is a versatile scaffold that has been investigated for its potential as an active pharmacophore in several drug discovery programs. The presence of the chlorine atom at the 6-position of the pyridine ring and the cyclopropyl group on the amide nitrogen provides unique electronic and steric properties that can be fine-tuned to optimize biological activity and pharmacokinetic profiles. This document outlines the synthetic procedures for the parent compound and provides a framework for the generation of a library of derivatives to facilitate comprehensive SAR studies.
Synthetic Pathway Overview
The primary synthetic route to this compound derivatives involves the coupling of a substituted 6-chloronicotinic acid with cyclopropylamine or its derivatives. This can be achieved through several established amide bond formation methodologies. A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a common method for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.
Materials:
-
6-Chloronicotinic acid
-
Cyclopropylamine
-
Oxalyl chloride or Thionyl chloride
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as a catalyst for acid chloride formation)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 6-chloronicotinoyl chloride. This is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude 6-chloronicotinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve cyclopropylamine (1.2 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Slowly add the solution of the acid chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Alternative Protocol using a Coupling Reagent
Materials:
-
6-Chloronicotinic acid
-
Cyclopropylamine
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or other suitable coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add cyclopropylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for understanding its SAR. Key areas for modification include the N-cyclopropyl group and the pyridine ring.
SAR of the N-Alkyl Group
The N-cyclopropyl group is often a key determinant of biological activity. The following table summarizes the impact of modifications to this group on the antimalarial activity against Plasmodium falciparum.
| Compound | R Group | P. falciparum 3D7 EC50 (µM) | HepG2 CC50 (µM) |
| 1 | Cyclopropyl | 0.14 | >40 |
| 2 | H | >10 | - |
| 3 | Methyl | 2.6 | >40 |
| 4 | Ethyl | 0.70 | >40 |
| 5 | Isopropyl | 0.16 | >40 |
| 6 | Cyclobutyl | 0.48 | - |
| 7 | Phenyl | 0.55 | - |
Data sourced from a study on cyclopropyl carboxamides targeting cytochrome b.[1]
SAR Insights:
-
The N-cyclopropyl group (Compound 1 ) appears to be optimal for potent antimalarial activity.[1]
-
Replacement of the cyclopropyl group with smaller alkyl groups like methyl (Compound 3 ) or a larger phenyl group (Compound 7 ) leads to a decrease in activity.[1]
-
The isopropyl group (Compound 5 ) retains comparable potency to the cyclopropyl group.[1]
-
Complete removal of the alkyl substituent (Compound 2 ) results in a significant loss of activity.[1]
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 6-chloro-N-cyclopropylnicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 6-chloro-N-cyclopropylnicotinamide.
Troubleshooting Guide
Issue: Poor dissolution of this compound in aqueous buffers.
This is a common challenge for compounds with crystalline structures and amide functional groups. The following steps provide a systematic approach to troubleshoot and enhance solubility.
Step 1: Initial Characterization and Simple Approaches
-
Question: My compound is precipitating out of my aqueous solution. What should I try first?
-
Answer: Start with fundamental techniques such as pH modification and the use of co-solvents, as these are often the simplest and most cost-effective methods. Due to the presence of the pyridine ring, the solubility of this compound is likely pH-dependent.
-
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers ranging from pH 2 to 10 (e.g., citrate, phosphate, borate).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility as a function of pH to determine the optimal pH range for solubilization.
-
Step 2: Employing Solubilizing Excipients
-
Question: Adjusting the pH did not sufficiently improve the solubility. What is the next step?
-
Answer: Consider using solubilizing excipients. Nicotinamide, a structurally related and well-documented hydrotrope, is a logical choice.[1][2][3] Hydrotropes are compounds that increase the solubility of poorly soluble substances in water.[4] Another common approach is the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules.[5]
-
Experimental Protocol: Co-solvency with Nicotinamide
-
Prepare stock solutions of nicotinamide in your optimal aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).[1][2]
-
Add an excess of this compound to each nicotinamide solution.
-
Follow the equilibration and analysis steps outlined in the pH-dependent solubility protocol.
-
Plot the solubility of your compound against the nicotinamide concentration to assess the effectiveness of hydrotropy.
-
-
Experimental Protocol: Cyclodextrin Complexation
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare aqueous solutions of HP-β-CD at a range of concentrations (e.g., 1-20 mM).
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the mixtures as previously described.
-
Separate the dissolved and undissolved compound and quantify the concentration in the supernatant.
-
Analyze the data to determine the stoichiometry and stability constant of the inclusion complex.
-
Step 3: Advanced Formulation Strategies
-
Question: I have tried co-solvents and cyclodextrins, but the solubility is still not adequate for my application. What other options do I have?
-
Answer: For more significant solubility enhancements, advanced formulation strategies such as co-crystallization and the preparation of amorphous solid dispersions may be necessary. Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds, which can alter the physicochemical properties of the API.[6]
-
Experimental Protocol: Co-crystal Screening with Nicotinamide
-
Method: Solvent evaporation is a common screening method.[6]
-
Dissolve this compound and a co-former (in this case, nicotinamide) in a suitable solvent in a specific stoichiometric ratio (e.g., 1:1 or 1:2).
-
Allow the solvent to evaporate slowly at room temperature.
-
Analyze the resulting solid material using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared Spectroscopy (IR) to confirm the formation of a new crystalline phase.[6]
-
Evaluate the solubility and dissolution rate of the confirmed co-crystal in your desired aqueous medium.
-
Data Presentation
Table 1: Illustrative pH-Dependent Solubility of this compound
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Citrate | 150 |
| 4.0 | Citrate | 25 |
| 6.0 | Phosphate | 5 |
| 7.4 | Phosphate | 4 |
| 8.0 | Phosphate | 4 |
| 10.0 | Borate | 6 |
Table 2: Illustrative Effect of Excipients on Solubility at pH 7.4
| Excipient | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase |
| None | - | 4 | 1 |
| Nicotinamide | 5% | 40 | 10 |
| Nicotinamide | 10% | 120 | 30 |
| Nicotinamide | 20% | 400 | 100 |
| HP-β-CD | 5% | 60 | 15 |
| HP-β-CD | 10% | 150 | 37.5 |
| HP-β-CD | 20% | 350 | 87.5 |
Visualizations
Caption: Experimental workflow for improving aqueous solubility.
Caption: Mechanism of hydrotropic solubilization by nicotinamide.
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound expected to have low aqueous solubility?
-
A1: Its chemical structure contains a relatively non-polar cyclopropyl group and a chloropyridine ring, which contribute to its hydrophobicity. Crystalline solids also require additional energy to break the crystal lattice before they can dissolve, often resulting in lower solubility compared to amorphous forms.
-
-
Q2: Can I use organic co-solvents like DMSO or ethanol?
-
A2: While organic co-solvents can increase solubility, they may not be suitable for all applications, particularly in biological or pharmaceutical contexts where they can introduce toxicity or alter experimental outcomes. The methods described here focus on aqueous-based systems with biocompatible excipients.
-
-
Q3: How does nicotinamide increase the solubility of other compounds?
-
A3: Nicotinamide is known to act as a hydrotrope, forming non-covalent complexes (stacking complexes) with poorly soluble drugs, which are themselves more soluble in water.[1][7] It can also form co-crystals, which can have significantly different and often improved solubility and dissolution profiles compared to the parent compound.[6]
-
-
Q4: Are there any potential downsides to using these solubility enhancement techniques?
-
A4: Yes. High concentrations of co-solvents or cyclodextrins can sometimes interfere with biological assays or have their own physiological effects. Co-crystal formation requires careful screening and characterization to ensure a stable and reproducible new solid form. It is crucial to evaluate the compatibility of any chosen method with the intended downstream application.
-
-
Q5: What analytical techniques are essential for this work?
-
A5: At a minimum, you will need a reliable method to quantify the concentration of your compound, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). For analyzing solid forms in co-crystal screening, Powder X-ray Diffraction (PXRD) is the definitive technique for identifying new crystalline structures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also highly valuable for characterizing the thermal properties of your compound and any new solid forms.
-
References
- 1. Stacking complexation by nicotinamide: a useful way of enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. | Semantic Scholar [semanticscholar.org]
6-chloro-N-cyclopropylnicotinamide stability issues and degradation
Welcome to the technical support center for 6-chloro-N-cyclopropylnicotinamide. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential stability issues and degradation of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with this compound?
Based on its chemical structure, which includes a chloropyridine ring, an amide linkage, and a cyclopropyl group, this compound may be susceptible to several degradation pathways. Key areas of concern include:
-
Hydrolysis: The amide bond can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 6-chloronicotinic acid and cyclopropylamine. The lability of the amide bond is a common degradation pathway for many pharmaceuticals.
-
Photodegradation: The pyridine ring, particularly with a chlorine substituent, may absorb UV light, potentially leading to photolytic degradation. This can involve dechlorination or other rearrangements of the aromatic ring.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. While specific data for this molecule is unavailable, thermal degradation of related structures like polyamides involves the scission of weaker bonds.[1][2] For this compound, this could involve the amide linkage or the bond between the cyclopropyl group and the nitrogen.
-
Oxidative Degradation: While the core structure is not exceptionally prone to oxidation, the presence of tertiary nitrogens and the aromatic ring means that oxidative conditions, for instance in the presence of peroxides, could lead to the formation of N-oxides or other oxidative degradation products.
Q2: What are the likely degradation products of this compound?
-
6-chloronicotinic acid: Formed via hydrolysis of the amide bond.
-
Cyclopropylamine: Also formed via hydrolysis of the amide bond.
-
Des-chloro analog (N-cyclopropylnicotinamide): Potentially formed under reductive or certain photolytic conditions.
-
Hydroxylated derivatives: The chlorine atom on the pyridine ring could be substituted by a hydroxyl group, particularly under hydrolytic conditions, to form 6-hydroxy-N-cyclopropylnicotinamide.
Q3: How can I store this compound to ensure its stability?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.
-
pH: When in solution, maintain a neutral pH if possible, as extremes of pH are likely to promote hydrolysis.
Troubleshooting Guides
Issue 1: I am seeing an unexpected peak in my chromatogram when analyzing my sample containing this compound.
This unexpected peak could be a degradation product. To troubleshoot this, consider the following steps:
-
Review Sample Preparation and Storage:
-
Was the sample recently prepared? If not, how was it stored (temperature, light exposure, solvent)?
-
What is the pH of the sample solution? Acidic or basic conditions could be causing hydrolysis.
-
-
Perform a Forced Degradation Study: To identify potential degradation products, you can subject a sample of this compound to forced degradation conditions. This will help in confirming if the unexpected peak corresponds to a degradant. A general protocol for forced degradation is provided below.
-
Analyze by LC-MS: Liquid chromatography-mass spectrometry (LC-MS) can be used to determine the mass of the unexpected peak, which can help in identifying its structure.[3]
Issue 2: The potency of my this compound stock solution seems to have decreased over time.
A decrease in potency is a strong indicator of degradation.
-
Confirm Identity and Purity: Re-analyze the stock solution by a validated analytical method (e.g., HPLC-UV) to confirm the concentration and check for the presence of degradation products.
-
Investigate Storage Conditions: Review the storage conditions of the stock solution (solvent, temperature, light exposure). If the solvent is aqueous and not buffered to a neutral pH, hydrolysis may be the cause.
-
Prepare Fresh Stock Solutions: It is good practice to prepare fresh stock solutions regularly, especially for compounds with potential stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.[4]
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis:
-
Dissolve a known concentration of the compound in 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Keep at room temperature and analyze at different time intervals.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a set duration.
-
Also, prepare a solution of the compound and expose it to the same thermal stress.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
Data Presentation
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 15% | 6-chloronicotinic acid, Cyclopropylamine |
| 0.1 M NaOH | 24 hours | 60 °C | 25% | 6-chloronicotinic acid, Cyclopropylamine |
| 3% H₂O₂ | 48 hours | Room Temp | 5% | Oxidized derivatives |
| Thermal (Solid) | 7 days | 80 °C | <2% | Minor unidentified products |
| Photolytic (Solution) | 7 days | ICH Guideline | 10% | Des-chloro and other photoproducts |
Note: This table presents hypothetical data for illustrative purposes as specific experimental results for this compound are not publicly available.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: 6-Chloro-N-Cyclopropylnicotinamide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloro-N-cyclopropylnicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the synthesis of this compound?
A1: The main challenges typically arise during the amide bond formation between 6-chloronicotinoyl chloride and cyclopropylamine. These can include incomplete reactions, formation of side products due to the reactivity of the acid chloride, and difficulties in purification. The pyridine ring can also complicate the reaction, potentially acting as a base or influencing the reactivity of the carbonyl group.
Q2: How can I monitor the progress of the reaction between 6-chloronicotinoyl chloride and cyclopropylamine?
A2: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the limiting reagent (typically 6-chloronicotinoyl chloride) and the appearance of a new spot corresponding to the product indicate reaction progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q3: What are the optimal storage conditions for this compound and its precursors?
A3: 6-chloronicotinoyl chloride is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. This compound is generally more stable but should be stored in a cool, dry place away from light to prevent degradation.
Q4: Are there any known stability issues with this compound in solution?
A4: While specific stability data for this compound is not widely published, nicotinamide derivatives can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide bond. For biological assays, it is advisable to prepare fresh solutions in a suitable buffer and assess their stability under the experimental conditions.
Q5: What are the potential biological applications of this compound that might influence experimental design?
A5: While the specific biological activity of this compound is not extensively documented in publicly available literature, related cyclopropyl carboxamides have shown potential as antimalarial agents targeting cytochrome b. Furthermore, similar structures are investigated as potential HIV reverse transcriptase inhibitors. These potential applications suggest that experiments might involve cellular assays, enzyme inhibition studies, or pharmacokinetic profiling, which would require careful consideration of solubility, stability, and potential off-target effects.
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive 6-chloronicotinoyl chloride due to hydrolysis. 2. Insufficiently reactive amine (cyclopropylamine). 3. Suboptimal reaction temperature. 4. Presence of moisture in the reaction. | 1. Use freshly opened or properly stored 6-chloronicotinoyl chloride. 2. Ensure the quality of the cyclopropylamine. Consider using a slight excess. 3. Run the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Formation of multiple side products | 1. Reaction of the product with the starting material. 2. Decomposition of the acid chloride. 3. Side reactions involving the pyridine ring. | 1. Add the 6-chloronicotinoyl chloride slowly to a solution of cyclopropylamine and a non-nucleophilic base. 2. Avoid excessive heating. 3. Use a hindered non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl produced. |
| Difficulty in purifying the final product | 1. Co-elution of impurities with the product during column chromatography. 2. Presence of residual starting materials or base. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Perform an aqueous workup to remove the hydrochloride salt of the base and any water-soluble impurities before chromatography. A wash with a dilute acid solution (e.g., 1M HCl) followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) can be effective. |
Experimental Assays
| Problem | Potential Cause | Recommended Solution |
| Poor solubility in aqueous buffers | The compound is likely to have low water solubility. | 1. Prepare a stock solution in an organic solvent like DMSO or ethanol. 2. For aqueous assays, dilute the stock solution into the buffer, ensuring the final concentration of the organic solvent is low and does not affect the assay. 3. Sonication may aid in dissolution. |
| Inconsistent results in biological assays | 1. Degradation of the compound in the assay medium. 2. Precipitation of the compound at the tested concentration. | 1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Determine the solubility limit in the assay medium and work below this concentration. Visually inspect for any precipitation. |
Experimental Protocols & Methodologies
Synthesis of this compound
This protocol is a general guideline based on standard amide bond formation reactions.
Materials:
-
6-chloronicotinoyl chloride
-
Cyclopropylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 6-chloronicotinoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the 6-chloronicotinoyl chloride solution dropwise to the cooled cyclopropylamine solution over 15-30 minutes with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 135-138 °C |
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
Signaling Pathway Context (Hypothetical)
Given the potential for related compounds to target parasitic enzymes or viral reverse transcriptases, a hypothetical signaling pathway diagram illustrates a potential mechanism of action.
Caption: Hypothetical mechanism of action for this compound.
Technical Support Center: Synthesis of 6-chloro-N-cyclopropylnicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-N-cyclopropylnicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two primary synthetic routes for the synthesis of this compound from 6-chloronicotinic acid and cyclopropylamine are:
-
Amide coupling using a coupling agent: This method involves the use of reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) to facilitate the direct formation of the amide bond.
-
Formation of an acid chloride intermediate: This two-step process first involves the conversion of 6-chloronicotinic acid to the more reactive 6-chloronicotinoyl chloride, which is then reacted with cyclopropylamine to form the desired amide.
Q2: My amide coupling reaction with EDC/HOBt is showing low yield. What are the potential causes and solutions?
A2: Low yields in EDC/HOBt couplings can arise from several factors:
-
Incomplete activation of the carboxylic acid: Ensure that the EDC and HOBt are fresh and added in the correct stoichiometric amounts. The reaction is typically carried out at 0°C initially to form the active ester before adding the amine and allowing the reaction to warm to room temperature.
-
Moisture in the reaction: EDC is sensitive to moisture, which can lead to its decomposition and the formation of inactive ureas. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Basic nature of the amine: Cyclopropylamine is a basic amine. An excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction.
-
Side reactions: The activated O-acylisourea intermediate can rearrange to an inactive N-acylurea. The use of HOBt helps to minimize this side reaction by forming a more stable active ester.
Troubleshooting Steps:
-
Use freshly opened or properly stored EDC and HOBt.
-
Dry solvents and glassware meticulously.
-
Ensure the presence of a suitable non-nucleophilic base in the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to optimize reaction time.
Q3: I am observing the formation of a significant amount of a white precipitate in my EDC coupling reaction. What is it and how can I remove it?
A3: The white precipitate is likely N,N'-dicyclohexylurea (DCU) if you are using DCC, or the corresponding urea byproduct if using another carbodiimide like EDC. The urea byproduct from EDC is generally more soluble in water, making the workup easier. If you are using DCC, the DCU can be removed by filtration. For EDC, the urea byproduct can be removed during the aqueous workup.
Q4: When I try to form the 6-chloronicotinoyl chloride, the reaction is sluggish or incomplete. What can I do?
A4: Incomplete conversion to the acid chloride can be due to:
-
Reagent quality: Thionyl chloride (SOCl₂) or oxalyl chloride should be fresh. Older reagents can decompose and be less effective.
-
Insufficient heating: The reaction of a carboxylic acid with thionyl chloride often requires heating. Refluxing the mixture is a common practice.
-
Catalyst: For reactions with oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is typically required.
Troubleshooting Steps:
-
Use a fresh bottle of thionyl chloride or oxalyl chloride.
-
Ensure the reaction is heated to a sufficient temperature (e.g., reflux).
-
If using oxalyl chloride, add a catalytic amount of DMF.
Q5: The reaction of 6-chloronicotinoyl chloride with cyclopropylamine is giving me multiple products. What are the possible side reactions?
A5: The primary side reaction is the formation of a diacylated amine, where two molecules of the acid chloride react with one molecule of cyclopropylamine. This is more likely to occur if the acid chloride is added too quickly or if there is a localized excess of the acid chloride.
To minimize this:
-
Add the 6-chloronicotinoyl chloride solution slowly to a solution of cyclopropylamine and a base (like triethylamine) at a low temperature (e.g., 0°C).
-
Use a slight excess of cyclopropylamine to ensure the complete consumption of the acid chloride.
Experimental Protocols
Method 1: Amide Coupling using EDC/HOBt
-
Dissolve 6-chloronicotinic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
Add cyclopropylamine (1.2 eq.) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Acid Chloride Formation and Subsequent Amidation
Step A: Synthesis of 6-chloronicotinoyl chloride
-
To 6-chloronicotinic acid (1.0 eq.), add thionyl chloride (SOCl₂) (2.0-3.0 eq.) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a fume hood as toxic gases are evolved.
-
Monitor the reaction for the cessation of gas evolution.
-
Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure. It is common to azeotrope with an anhydrous solvent like toluene to ensure complete removal. The resulting 6-chloronicotinoyl chloride is often used directly in the next step without further purification.
Step B: Synthesis of this compound
-
Dissolve cyclopropylamine (1.2 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0°C.
-
Dissolve the crude 6-chloronicotinoyl chloride from Step A in the same anhydrous solvent.
-
Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Method 1: EDC/HOBt Coupling | Method 2: Acid Chloride |
| Starting Materials | 6-chloronicotinic acid, cyclopropylamine | 6-chloronicotinic acid, cyclopropylamine |
| Key Reagents | EDC, HOBt, DIPEA/TEA | SOCl₂ or Oxalyl Chloride, TEA |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature (Amidation) |
| Reaction Time | 12-24 hours | 4-10 hours (total) |
| Typical Solvents | DCM, DMF | DCM, THF, Toluene |
| Workup | Aqueous extraction | Aqueous extraction |
| Purification | Column Chromatography | Column Chromatography/Recrystallization |
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic pathways to this compound.
Technical Support Center: Optimizing Reaction Conditions for 6-chloro-N-cyclopropylnicotinamide Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-chloro-N-cyclopropylnicotinamide and its analogs. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound analogs can stem from several factors. Here are the most common issues and their solutions:
-
Suboptimal Amidation Method: The choice of coupling method is critical. If you are using a direct thermal condensation of the carboxylic acid and amine, it is likely to be inefficient due to the formation of a stable ammonium carboxylate salt.
-
Inefficient Acid Chloride Formation: If you are using the acyl chloride route, incomplete conversion of 6-chloronicotinic acid to 6-chloronicotinoyl chloride will result in a lower yield. Ensure your chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is fresh and the reaction is performed under strictly anhydrous conditions.[1]
-
Amine Hydrochloride Formation: The reaction between an acyl chloride and an amine generates one equivalent of hydrogen chloride (HCl). This HCl can react with your starting amine to form an unreactive ammonium salt, effectively reducing the amount of available nucleophile. To counteract this, add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture to act as an HCl scavenger.[2]
-
Hydrolysis of the Acyl Chloride: 6-chloronicotinoyl chloride is highly reactive and susceptible to hydrolysis back to the carboxylic acid if moisture is present.[2] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Side Reactions: At elevated temperatures, nucleophilic aromatic substitution (SNAr), where the cyclopropylamine displaces the chloro group on the pyridine ring, can become a competing reaction.[2] It is advisable to conduct the reaction at a low temperature (e.g., 0 °C) initially and then allow it to proceed at room temperature.[2]
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Answer: The presence of multiple spots on your TLC plate indicates the formation of byproducts or the presence of unreacted starting materials. Common impurities include:
-
Unreacted 6-chloronicotinic acid: If the initial activation step (e.g., conversion to the acyl chloride or in-situ activation with a coupling reagent) is incomplete.
-
Unreacted cyclopropylamine: This is more likely if it was not the limiting reagent.
-
6-chloronicotinic acid: Formed from the hydrolysis of the acyl chloride.
-
Amine hydrochloride salt: This is often a solid precipitate that can be removed during workup.[2]
-
N-acylurea: If you are using a carbodiimide coupling reagent like DCC or EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct. The use of additives like HOBt or Oxyma Pure can minimize this side reaction.[3]
-
Product of Nucleophilic Aromatic Substitution: As mentioned above, cyclopropylamine could potentially displace the 6-chloro substituent.
Question 3: What is the best method to purify the crude this compound?
Answer: The purification method will depend on the nature of the impurities.
-
Aqueous Wash: If the primary byproduct is the amine hydrochloride salt, washing the reaction mixture with water or a dilute acid solution (e.g., 10% HCl) can effectively remove it, along with any remaining unreacted amine.[4] A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can remove unreacted 6-chloronicotinic acid.
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is an effective method for removing many impurities and obtaining a highly pure product.
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the most reliable method for purification. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Question 4: Can I use a one-pot method without isolating the acyl chloride?
Answer: Yes, a one-pot procedure is generally feasible and often preferred to minimize exposure to the lachrymatory and moisture-sensitive acyl chloride. After the formation of the acyl chloride is complete (typically confirmed by the cessation of gas evolution), the excess chlorinating agent can be removed under reduced pressure. The crude acyl chloride can then be redissolved in an anhydrous aprotic solvent and used directly in the amidation step.
Alternatively, using coupling reagents like EDC or HATU allows for a one-pot reaction where the carboxylic acid is activated in situ in the presence of the amine.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate
This is a robust and commonly used method for the synthesis of amides.
Part A: Synthesis of 6-Chloronicotinoyl Chloride [1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloronicotinic acid (1 equivalent), phosphorus oxychloride (0.75 mL per gram of acid), and phosphorus pentachloride (1.44 g per gram of acid).
-
Slowly heat the mixture in an oil bath to 80 °C with stirring over 25 minutes.
-
Increase the bath temperature to 125 °C and reflux the reaction mixture for 1 hour.
-
After cooling, concentrate the mixture under reduced pressure to remove excess phosphorus oxychloride.
-
Add anhydrous toluene and concentrate again under reduced pressure to azeotropically remove any remaining reagents. The resulting solid is crude 6-chloronicotinoyl chloride.
Part B: Amidation with Cyclopropylamine (Adapted from a similar procedure[2])
-
In a dry round-bottom flask under an inert atmosphere, dissolve cyclopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or dioxane).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 6-chloronicotinoyl chloride (1 equivalent) from Part A in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.
Protocol 2: One-Pot Synthesis using EDC/HOBt Coupling
This method avoids the isolation of the hazardous acyl chloride and often results in cleaner reactions.[5][6]
-
To a solution of 6-chloronicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add cyclopropylamine (1 equivalent), 1-hydroxybenzotriazole (HOBt) (0.1-1.2 equivalents), and diisopropylethylamine (DIPEA) or triethylamine (1.2 equivalents).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) portion-wise to the mixture over 10 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with the solvent.
-
Wash the organic layer successively with water, 10% citric acid solution (if excess amine is used), saturated sodium bicarbonate solution (if excess acid is present), and brine.
-
The urea byproduct from EDCI is water-soluble and will be removed during the aqueous washes.[5]
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction parameters for the key steps in the synthesis of this compound analogs.
Table 1: Reagents and Conditions for Acyl Chloride Formation
| Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time |
| 6-Chloronicotinic Acid | Thionyl Chloride or Oxalyl Chloride/DMF (cat.) | Neat or DCM/Toluene | Reflux | 1-3 hours |
| 6-Chloronicotinic Acid | POCl₃ / PCl₅ | Neat | 80-125 °C | 1.5 hours[1] |
Table 2: Comparison of Amidation Methods
| Method | Coupling/Activating Agent | Additive | Base | Solvent | Temperature | Typical Yield |
| Acyl Chloride | - | - | Triethylamine, DIPEA | DCM, THF, Dioxane | 0 °C to RT | >80% (for anilines)[4] |
| Carbodiimide | EDC, DCC | HOBt, Oxyma Pure | DIPEA, Triethylamine | DCM, DMF | 0 °C to RT | Good to Excellent[6] |
| Phosphonium Salt | PyBOP, HBTU | - | DIPEA | DMF, NMP | RT | High[3] |
| Aminium Salt | HATU, HCTU | - | DIPEA | DMF, NMP | RT | High[3] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting guide for low reaction yields.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 6-chloro-N-cyclopropylnicotinamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting the cytotoxic effects of 6-chloro-N-cyclopropylnicotinamide in control cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My control cells are showing significant death after treatment with this compound, even at low concentrations. What are the initial troubleshooting steps?
A1: When unexpected cytotoxicity is observed, it's crucial to first rule out experimental artifacts.
-
Confirm Compound Integrity and Concentration: Double-check all calculations for your stock solution and dilutions. Ensure the compound was properly stored and has not degraded.
-
Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is within a non-toxic range for your specific control cell line (typically below 0.5%). Run a vehicle-only control to confirm the solvent is not the source of cytotoxicity.
-
Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, MTS). Include a cell-free control (compound in media without cells) to check for direct chemical reduction of the assay reagent.
Q2: What are the potential mechanisms of cytotoxicity for a nicotinamide analog like this compound?
A2: While specific data for this compound is limited, related nicotinamide analogs suggest potential mechanisms that could lead to cytotoxicity:
-
PARP Inhibition: Nicotinamide and its analogs can inhibit Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.[1][2][3][4] Inhibition of PARP can lead to an accumulation of DNA damage and subsequent cell death, especially in cells with high levels of DNA replication or existing DNA damage.[1][2]
-
Mitochondrial Dysfunction: The cyclopropyl carboxamide moiety present in the compound is structurally related to molecules known to target mitochondrial proteins like cytochrome b.[5][6] Interference with the mitochondrial electron transport chain can disrupt cellular energy production, increase the generation of reactive oxygen species (ROS), and trigger apoptosis.[5][6]
-
Disruption of NAD+ Metabolism: As a nicotinamide analog, the compound may interfere with the synthesis or consumption of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling.[7][8][9][10][11]
Q3: How can I differentiate between apoptosis and necrosis as the primary mode of cell death induced by my compound?
A3: To distinguish between these two forms of cell death, you can use a combination of assays:
-
Caspase Activity Assays: Apoptosis is a programmed process often mediated by caspases. Measuring the activity of executioner caspases like caspase-3 and caspase-7 is a strong indicator of apoptosis.[12][13]
-
Membrane Integrity Assays: Necrosis is characterized by the loss of plasma membrane integrity. Dyes like propidium iodide (PI) or trypan blue can only enter cells with compromised membranes and are therefore markers of necrotic or late apoptotic cells.
-
Annexin V Staining: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to phosphatidylserine and can be fluorescently labeled to detect early apoptotic cells.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when assessing the cytotoxicity of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at all tested concentrations | The compound is highly potent, or the concentration range is too high. | Perform a broader dose-response experiment with serial dilutions starting from a much lower concentration (e.g., nanomolar range). |
| Variable results between replicate experiments | Inconsistent cell health, passage number, or seeding density. Inconsistent compound preparation or incubation times. | Standardize your cell culture practices. Use cells within a consistent passage number range. Ensure precise and consistent cell seeding. Prepare fresh compound dilutions for each experiment. |
| Cytotoxicity observed only after prolonged incubation (> 24 hours) | The compound may have a slow onset of action or may be inducing a secondary toxic effect. | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to understand the kinetics of the cytotoxic response. |
| Compound precipitates in the culture medium | Poor solubility of the compound at the tested concentrations. | Visually inspect the culture medium for precipitation after adding the compound. Test the solubility of the compound in the culture medium beforehand. If solubility is an issue, consider using a lower concentration or a different solvent system (while ensuring the solvent is non-toxic). |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and minimize the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16][17][18]
Materials:
-
Control cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[12][13][19][20][21]
Materials:
-
Control cell line
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat cells with serial dilutions of this compound and vehicle control for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye (e.g., TMRE or JC-1) to assess the mitochondrial membrane potential, a key indicator of mitochondrial health.[22][23][24][25]
Materials:
-
Control cell line
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure (using TMRE):
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Treat cells with the compound for the desired duration. Include a positive control treated with FCCP or CCCP.
-
Add TMRE to each well at the final working concentration (typically 50-200 nM) and incubate for 15-30 minutes at 37°C.
-
Wash the cells with pre-warmed PBS or culture medium.
-
Add fresh pre-warmed PBS or medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~549/575 nm).
-
A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorescent probe (e.g., DCFH-DA) to measure the overall levels of intracellular ROS.[26][27][28][29][30]
Materials:
-
Control cell line
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
ROS-inducing agent as a positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Treat cells with the compound for the desired time. Include a positive control.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add PBS or culture medium to each well.
-
Measure the fluorescence intensity (Ex/Em ~485/535 nm).
-
An increase in fluorescence indicates an elevation in intracellular ROS levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential mechanism of cytotoxicity via PARP inhibition.
Caption: Hypothetical mechanism of mitochondrial toxicity.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome b - Wikipedia [en.wikipedia.org]
- 6. MT-CYB - Wikipedia [en.wikipedia.org]
- 7. Nicotinamide Adenine Dinucleotide Metabolism and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 9. phillywellnesscenter.com [phillywellnesscenter.com]
- 10. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. assaygenie.com [assaygenie.com]
- 25. chem-agilent.com [chem-agilent.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. assaygenie.com [assaygenie.com]
- 28. antbioinc.com [antbioinc.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
Validation & Comparative
Navigating the Nicotinamide Derivative Landscape: A Comparative Guide for Researchers
While the specific compound 6-chloro-N-cyclopropylnicotinamide remains largely undocumented in publicly available scientific literature, the broader family of nicotinamide derivatives presents a fertile ground for research and drug development. This guide offers a comparative overview of two major classes of nicotinamide derivatives that are the subject of intensive investigation: Nicotinamide Adenine Dinucleotide (NAD+) precursors, such as Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.
This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
A Note on this compound
Initial searches for research pertaining to this compound have yielded limited specific data. Its chemical structure is cataloged in databases such as PubChem[1]; however, there is a notable absence of published studies detailing its synthesis, biological activity, mechanism of action, or comparative performance against other nicotinamide derivatives. While research exists on compounds with similar structural motifs, such as 6-phenylnicotinamide derivatives as TRPV1 antagonists and 5-chloro-N-phenylpyrazine-2-carboxamides with antimycobacterial activity, these are in distinct therapeutic areas and do not offer a direct comparison within the context of NAD+ metabolism or related pathways[2][3]. The information presented henceforth will focus on well-characterized nicotinamide derivatives for which a substantial body of research is available.
Section 1: NAD+ Precursors - Boosting Cellular NAD+ Levels
A decline in cellular NAD+ levels is associated with aging and a range of age-related diseases.[4] Supplementation with NAD+ precursors aims to counteract this decline, thereby promoting cellular health and resilience. Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) are two of the most extensively studied NAD+ precursors.
Comparative Performance of NMN and NR
| Feature | Nicotinamide Mononucleotide (NMN) | Nicotinamide Riboside (NR) |
| Primary Mechanism | Direct precursor to NAD+[5] | Precursor to NMN and NAD+[6] |
| Bioavailability | Rapidly absorbed and converted to NAD+[4] | Orally bioavailable and effectively increases NAD+ levels[6][7] |
| Preclinical Evidence | Suppresses age-associated weight gain, enhances energy metabolism, improves insulin sensitivity, and reverses mitochondrial dysfunction in mice.[4] | In mice, has shown benefits including resistance to weight gain, improved blood sugar and cholesterol control, and reduced nerve damage.[6][7] |
| Clinical Trial Highlights | - Increased blood NAD+ levels in a dose-dependent manner in middle-aged and older adults.[8][9]- Improved muscle insulin sensitivity in prediabetic women.[10]- Enhanced aerobic capacity in amateur runners. | - Safely boosted human NAD+ metabolism in a dose-related manner.[6][7]- A 1 g/day dose increased NAD+ levels in peripheral blood mononuclear cells by 142%.[11]- Currently under investigation for neuroprotective effects in conditions like Parkinson's and Alzheimer's disease.[12] |
| Reported Dosages in Human Studies | 250 mg to 1200 mg per day[9][10][13][14] | 100 mg to 2000 mg per day[6][12] |
Signaling Pathway: NAD+ Biosynthesis from NMN and NR
Section 2: NAMPT Inhibitors - Targeting a Key Enzyme in NAD+ Salvage
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ synthesis from nicotinamide. In certain cancers, NAMPT is overexpressed, making it a therapeutic target.[14] NAMPT inhibitors aim to deplete NAD+ levels in cancer cells, leading to an energy crisis and cell death.
Comparative Performance of Selected NAMPT Inhibitors
| Compound | Target | IC50 (Enzyme Inhibition) | IC50 (Cell Proliferation) | Key Findings |
| FK866 | NAMPT | 1.60 ± 0.32 nmol/L | 2.21 ± 0.21 nmol/L (HepG2 cells) | A classic, potent NAMPT inhibitor. Has shown antitumor activity but has faced challenges with bioavailability and toxicity in clinical trials.[15] |
| OT-82 | NAMPT | Not specified | 2.89 ± 0.47 nM (hematopoietic malignancies) | Demonstrates higher activity against hematopoietic cancers compared to non-hematopoietic tumors. Entered Phase I clinical trials in 2019.[11][14] |
| KPT-9274 | NAMPT | Not specified | 0.1 to 1.0 µM (glioma cells) | Induces apoptotic cell death in gliomas and has shown a tolerable safety profile in early-phase clinical trials for solid tumors and lymphomas. |
| LSN3154567 | NAMPT | Not specified | Broad antiproliferative activity (0.0001 - 2.0 µmol/L) | A highly selective inhibitor that has shown robust efficacy. Co-administration with nicotinic acid can mitigate retinal toxicity.[16] |
Experimental Workflow: NAMPT Inhibitor Screening
Section 3: Experimental Protocols
Measurement of NAD+ Levels in Biological Samples
Accurate quantification of NAD+ is crucial for studies involving nicotinamide derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are considered gold-standard methods for their accuracy and reliability.[4][17]
Protocol Outline for NAD+ Measurement by HPLC:
-
Sample Preparation:
-
For cultured cells, wash with PBS and lyse.
-
For tissues, homogenize in an appropriate buffer.
-
Extract NAD+ using an acidic extraction method (e.g., with perchloric acid) to minimize enzymatic degradation.[5]
-
Neutralize the extract and centrifuge to remove protein precipitate.
-
-
HPLC Analysis:
-
Inject the supernatant into a reverse-phase HPLC system.
-
Use a phosphate buffer-based mobile phase with a methanol gradient for separation.[4]
-
Detect NAD+ by UV absorbance at approximately 260 nm.
-
Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.
-
In Vitro NAMPT Inhibition Assay
This assay is used to determine the potency of NAMPT inhibitors.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare solutions of recombinant human NAMPT enzyme, ATP, PRPP, and nicotinamide.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted NAMPT enzyme to wells designated for the positive control and test inhibitor. Add buffer to blank wells.
-
Add the test inhibitor dilutions to the respective wells. Add diluent to control and blank wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a master mix containing the remaining reaction components (ATP, PRPP, nicotinamide).
-
Incubate the plate at 37°C.
-
The product of the NAMPT reaction, NMN, is then converted to NAD+, which is subsequently used in a coupled enzymatic reaction to produce a detectable signal (e.g., colorimetric or fluorescent).
-
Measure the signal at appropriate intervals.
-
-
Data Analysis:
-
Subtract the background signal (from blank wells).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The field of nicotinamide derivative research offers exciting opportunities for therapeutic intervention in a variety of diseases, from cancer to age-related metabolic and neurodegenerative disorders. While the specific compound this compound lacks sufficient data for a thorough evaluation, other derivatives like NAD+ precursors (NMN and NR) and NAMPT inhibitors (e.g., FK866, OT-82) have been extensively studied. This guide provides a comparative framework for these compounds, highlighting their mechanisms, performance in preclinical and clinical settings, and the experimental approaches used to evaluate them. As research continues, a deeper understanding of the structure-activity relationships and clinical potential of this diverse class of molecules will undoubtedly emerge.
References
- 1. This compound | C9H9ClN2O | CID 9449822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 6. First human clinical trial for nicotinamide riboside | Carver College of Medicine - The University of Iowa [medicine.uiowa.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Personalised NMN Supplementation Could Provide Better Health Benefits for Middle-Aged and Older Adults - Be part of the knowledge - ReachMD [reachmd.com]
- 9. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A randomized placebo-controlled trial of nicotinamide riboside in older adults with mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multicentre, Randomised, Double Blind, Parallel Design, Placebo Controlled Study to Evaluate the Efficacy and Safety of Uthever (NMN Supplement), an Orally Administered Supplementation in Middle Aged and Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. townsendletter.com [townsendletter.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. jinfiniti.com [jinfiniti.com]
Comparative Efficacy Analysis of 6-chloro-N-cyclopropylnicotinamide: A Review of Available Data
Despite a comprehensive review of scientific literature, patent databases, and chemical screening libraries, no public data was found detailing the biological activity, mechanism of action, or efficacy of 6-chloro-N-cyclopropylnicotinamide. Therefore, a direct comparison to known inhibitors is not possible at this time.
This guide aims to provide a framework for such a comparison, should data become available in the future. The following sections outline the typical experimental data and methodologies required for a thorough evaluation of a novel inhibitor.
Data Presentation: A Template for Comparison
Once efficacy data for this compound is published, it can be compared to known inhibitors of a specific target. For illustrative purposes, let's consider a hypothetical scenario where this compound is found to be an inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.
A typical data comparison table would be structured as follows:
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Cell-Based Potency (EC50, µM) | Reference |
| This compound | NNMT | (TBD) | (TBD) | (TBD) | (TBD) | (TBD) |
| Known Inhibitor 1 | NNMT | Biochemical | 0.5 | 0.2 | 2.1 | [Citation] |
| Known Inhibitor 2 | NNMT | Biochemical | 1.2 | 0.8 | 5.7 | [Citation] |
| Known Inhibitor 3 | NNMT | FRET-based | 0.8 | N/A | 3.5 | [Citation] |
(Note: TBD = To Be Determined. Data for known inhibitors is hypothetical and for illustrative purposes only.)
Experimental Protocols: Foundational Methodologies
To generate the data required for the comparative table above, a series of well-defined experiments would need to be conducted. Below are detailed methodologies for key experiments typically cited in the evaluation of enzyme inhibitors.
Biochemical Inhibition Assay (e.g., for NNMT)
This experiment determines the direct inhibitory effect of a compound on the purified target enzyme.
-
Enzyme and Substrate Preparation: Recombinant human NNMT is expressed and purified. The substrates, S-adenosyl-L-methionine (SAM) and nicotinamide, are prepared in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT).
-
Compound Preparation: this compound and known inhibitors are serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction: The enzymatic reaction is initiated by adding the enzyme to a mixture of the substrates and the test compound in a 96- or 384-well plate.
-
Detection: The product of the reaction, S-adenosyl-L-homocysteine (SAH), is detected using a commercially available assay kit, often based on fluorescence polarization or luminescence.
-
Data Analysis: The raw data is normalized to control wells (no inhibitor) and background wells (no enzyme). The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic equation.
Cell-Based Potency Assay
This experiment assesses the compound's activity within a cellular context, providing insights into its membrane permeability and stability.
-
Cell Culture: A relevant cell line (e.g., a cancer cell line overexpressing the target enzyme) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: The effect of the compound on a relevant cellular phenotype is measured. This could be cell viability (e.g., using a CellTiter-Glo® assay), proliferation, or a specific downstream signaling event.
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the cellular response against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations: Illustrative Diagrams
To aid in the understanding of the experimental workflow and potential signaling pathways, the following diagrams are provided as templates.
Caption: A generalized experimental workflow for inhibitor characterization.
Caption: A hypothetical signaling pathway illustrating enzyme inhibition.
While a direct comparative analysis of this compound is not feasible due to the absence of published efficacy data, this guide provides the necessary framework for its evaluation should such data become available. The outlined experimental protocols and data presentation formats are standard in the field of drug discovery and will allow for a robust and objective comparison with known inhibitors. Researchers are encouraged to utilize these methodologies to characterize the biological activity of this and other novel chemical entities.
Validating 6-chloro-N-cyclopropylnicotinamide as a PARP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel PARP inhibitors, using the hypothetical candidate 6-chloro-N-cyclopropylnicotinamide as a case study. It compares its potential performance against established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—and provides detailed experimental protocols and data presentation formats necessary for a thorough evaluation.
Introduction to PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal DNA double-strand breaks (DSBs).[1] In cancer cells with defective homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[2]
This guide outlines the preclinical validation process for a novel PARP inhibitor, this compound, by comparing its hypothetical efficacy and potency with approved PARP inhibitors.
Comparative In Vitro Efficacy
A critical first step in validating a novel PARP inhibitor is to assess its enzymatic and cellular activity in comparison to known inhibitors.
Enzymatic Inhibition of PARP1 and PARP2
The inhibitory activity of a compound against the PARP1 and PARP2 enzymes is a primary indicator of its potential as a PARP inhibitor. This is typically determined through in vitro enzymatic assays that measure the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Enzymatic Inhibition of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | TBD | TBD |
| Olaparib | 1-5 | 1-5 |
| Rucaparib | 1.4 | 0.17 |
| Niraparib | 2.8 | 0.6 |
| Talazoparib | 0.57 | TBD |
Note: TBD (To Be Determined) indicates that experimental data for this compound is not yet available. IC50 values for established inhibitors are collated from multiple sources and may vary based on experimental conditions.
Cellular Activity in Cancer Cell Lines
The cellular efficacy of a PARP inhibitor is assessed by its ability to inhibit PARP activity within cancer cells and to induce cytotoxicity, particularly in cell lines with deficiencies in the HR pathway (e.g., BRCA1/2 mutations).
Table 2: Comparative Cellular IC50 Values of PARP Inhibitors in Breast and Ovarian Cancer Cell Lines
| Compound | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| This compound | MDA-MB-436 | Breast | BRCA1 mutant | TBD |
| PEO1 | Ovarian | BRCA2 mutant | TBD | |
| MDA-MB-231 | Breast | BRCA wild-type | TBD | |
| OVCAR8 | Ovarian | BRCA wild-type | TBD | |
| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | 4.7[3] |
| PEO1 | Ovarian | BRCA2 mutant | 0.004[3] | |
| MDA-MB-231 | Breast | BRCA wild-type | >10 | |
| OVCAR8 | Ovarian | BRCA wild-type | 200[3] | |
| Rucaparib | MDA-MB-436 | Breast | BRCA1 mutant | ~10 |
| PEO1 | Ovarian | BRCA2 mutant | ~0.1 | |
| MDA-MB-231 | Breast | BRCA wild-type | >20 | |
| OVCAR8 | Ovarian | BRCA wild-type | >15[4] | |
| Niraparib | MDA-MB-436 | Breast | BRCA1 mutant | ~11[5] |
| PEO1 | Ovarian | BRCA2 mutant | 7.487[3] | |
| MDA-MB-231 | Breast | BRCA wild-type | ~20[5] | |
| OVCAR8 | Ovarian | BRCA wild-type | ~20[6] | |
| Talazoparib | MDA-MB-436 | Breast | BRCA1 mutant | 0.0018 |
| PEO1 | Ovarian | BRCA2 mutant | ~0.001 | |
| MDA-MB-231 | Breast | BRCA wild-type | 0.48[5] | |
| OVCAR8 | Ovarian | BRCA wild-type | ~0.1 |
Note: IC50 values can vary significantly based on the assay used (e.g., MTT, clonogenic survival) and duration of exposure.
Comparative In Vivo Efficacy
The antitumor activity of a novel PARP inhibitor should be evaluated in preclinical animal models, typically patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) from cancers with relevant genetic backgrounds.
Table 3: Comparative In Vivo Efficacy of PARP Inhibitors in a BRCA1-Mutant Breast Cancer Xenograft Model (e.g., MDA-MB-436)
| Compound | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Notes |
| This compound | TBD | TBD | To be determined in preclinical studies. |
| Olaparib | 100 mg/kg, daily, oral | ~90 | Well-tolerated at effective doses.[7] |
| Rucaparib | 150 mg/kg, daily, oral | Significant TGI | Efficacy demonstrated in various BRCA-mutant models. |
| Niraparib | 75 mg/kg, daily, oral | ~85 | Potent antitumor activity observed.[7] |
| Talazoparib | 0.33 mg/kg, daily, oral | >100 (tumor regression) | Highly potent, often leading to complete responses in xenograft models.[8] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bioengineer.org [bioengineer.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Chloro-N-Cyclopropylnicotinamide and its Analogs in Fungicidal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 6-chloro-N-cyclopropylnicotinamide and its analogs, focusing on their fungicidal efficacy. The following sections present quantitative biological data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support researchers in the field of agrochemical and pharmaceutical development.
Quantitative Data Presentation
The fungicidal activities of this compound and its analogs against various plant pathogenic fungi are summarized below. The data highlights the structure-activity relationships (SAR), particularly the influence of substitutions on the pyridine ring and the N-acyl group.
| Compound ID | Structure | Target Organism | EC50 (mg/L) | Reference |
| 1 | This compound | Data not available in a directly comparable format | - | - |
| 2 | 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide | Pseudoperonospora cubensis (Cucumber Downy Mildew) | - | |
| 3 | 5,6-dichloro-N-(4-cyano-2-ethoxycarbonyl-3-methyl-thiophen-2-yl)nicotinamide | Pseudoperonospora cubensis (Cucumber Downy Mildew) | 1.96 | |
| 4 | 6-chloro-5-cyano-2-methyl-N-(4-cyano-2-ethoxycarbonyl-3-methyl-thiophen-2-yl)nicotinamide | Pseudoperonospora cubensis (Cucumber Downy Mildew) | - | |
| 5 | 5,6-dibromo-N-(4-cyano-2-ethoxycarbonyl-3-methyl-thiophen-2-yl)nicotinamide | Pseudoperonospora cubensis (Cucumber Downy Mildew) | 19.89 | |
| 6 | 6-bromo-5-chloro-N-(4-cyano-2-ethoxycarbonyl-3-methyl-thiophen-2-yl)nicotinamide | Pseudoperonospora cubensis (Cucumber Downy Mildew) | 32.44 | |
| 7 | 6-chloro-5-fluoro-N-(4-cyano-2-ethoxycarbonyl-3-methyl-thiophen-2-yl)nicotinamide | Pseudoperonospora cubensis (Cucumber Downy Mildew) | 25.61 |
Note: The provided data is based on available literature. A direct EC50 value for the parent compound, this compound, was not found in a comparable assay. However, the data for its analog (Compound 2) and related structures strongly suggest that the 6-chloro substitution is beneficial for fungicidal activity. The comparison with analogs where the N-cyclopropyl group is part of a larger, more complex substituent on a thiophene ring indicates high potency. Specifically, compound 3 , with a 5,6-dichloro substitution on the pyridine ring, shows exceptionally high activity against cucumber downy mildew.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of nicotinamide-based fungicides.
General Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives
A general synthetic route for the preparation of N-(thiophen-2-yl)nicotinamide analogs involves the acylation of a substituted thiophen-2-amine with a substituted nicotinoyl chloride.
-
Acyl Chloride Formation: To a solution of the substituted nicotinic acid (1.0 eq) in an appropriate solvent (e.g., CH2Cl2), oxalyl chloride (3.0 eq) is added dropwise, followed by a catalytic amount of DMF. The mixture is stirred at room temperature for several hours (typically 6 hours) and then concentrated under reduced pressure to yield the crude acyl chloride.
-
Acylation: The obtained acyl chloride is then reacted with the desired substituted thiophen-2-amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final N-(thiophen-2-yl)nicotinamide derivative.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This assay determines the direct inhibitory effect of the compounds on the growth of fungal mycelia.[1]
-
Compound Preparation: The test compounds and a positive control fungicide (e.g., hymexazol) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Culture Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the PDA is still molten, the stock solutions of the test compounds are added to achieve the desired final concentrations (e.g., 50 mg/L). The mixture is then poured into sterile Petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus (e.g., Gibberella zeae, Fusarium oxysporum) and placed in the center of the PDA plates containing the test compounds.
-
Incubation and Measurement: The plates are incubated at a controlled temperature (e.g., 27 ± 1°C) for a period sufficient for the control plate (containing only DMSO) to show significant growth (typically 3-5 days).
-
Data Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control plate and T is the colony diameter in the treated plate. The EC50 value (the concentration that causes 50% inhibition) is then calculated by probit analysis.
In Vivo Fungicidal Activity Assay (Detached Leaf Method)
This assay evaluates the protective and curative efficacy of the compounds on plant tissues.
-
Plant Material: Healthy, young leaves of the host plant (e.g., cucumber for Pseudoperonospora cubensis) are detached.
-
Compound Application: The test compounds are formulated as an emulsifiable concentrate or a wettable powder and diluted with water to the desired concentrations. The detached leaves are sprayed with the compound solutions until runoff.
-
Inoculation: After the spray has dried, the leaves are inoculated with a spore suspension of the target fungus.
-
Incubation: The inoculated leaves are placed in a high-humidity chamber at an appropriate temperature to facilitate infection and disease development.
-
Disease Assessment: After a set incubation period (e.g., 7 days), the disease severity (e.g., percentage of leaf area covered by lesions) is assessed visually.
-
Efficacy Calculation: The control efficacy is calculated based on the reduction in disease severity compared to untreated control leaves.
Visualizations
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)
Many nicotinamide-based fungicides, including the commercially successful boscalid, act as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds disrupt the mitochondrial electron transport chain, leading to a cessation of cellular respiration and ultimately, fungal cell death. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action for nicotinamide fungicides as SDHIs.
Experimental Workflow for In Vitro Fungicidal Assay
The following diagram outlines the key steps in the mycelial growth inhibition assay used to determine the in vitro fungicidal activity of the compounds.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Structure-Activity Relationship (SAR) Logic Diagram
This diagram illustrates the key structural features of the nicotinamide scaffold that influence its fungicidal activity, based on the available data.
Caption: Key SAR points for fungicidal nicotinamide analogs.
References
Determining the Potency of 6-chloro-N-cyclopropylnicotinamide as a Cytochrome b Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining the IC50 of 6-chloro-N-cyclopropylnicotinamide against its putative target, cytochrome b, a key component of the mitochondrial electron transport chain. While a specific IC50 value for this compound is not publicly available, this document outlines the necessary experimental protocols and provides comparative data for established cytochrome b inhibitors. This allows for a thorough evaluation of the compound's potential as a novel therapeutic agent.
Introduction to this compound and its Putative Target
This compound belongs to the chemical class of cyclopropyl carboxamides. Structurally related compounds in this class have been identified as potent antimalarial agents that target cytochrome b (also known as cytochrome bc1 complex or complex III) in the parasite Plasmodium falciparum. Cytochrome b is an integral membrane protein in the inner mitochondrial membrane, where it facilitates the transfer of electrons from ubiquinol to cytochrome c. This process is crucial for generating the proton gradient that drives ATP synthesis. Inhibition of cytochrome b disrupts cellular respiration, leading to cell death, making it an attractive target for antimicrobial and anticancer drug development.
Comparative Analysis of Cytochrome b Inhibitors
To contextualize the potential potency of this compound, it is essential to compare its future determined IC50 value with those of known cytochrome b inhibitors. The following table summarizes the IC50 values for two well-characterized inhibitors, Atovaquone and Antimycin A.
| Compound | Target | Organism/System | IC50 | Reference(s) |
| Atovaquone | Cytochrome b | Plasmodium falciparum | ~3.4 nM - 9.17 nM | [1][2] |
| Atovaquone | Cytochrome b | Plasmodium falciparum (resistant strain) | >1900 nM | [1][2] |
| Antimycin A | Cytochrome b | Plasmodium falciparum | Not Specified | [3] |
| Antimycin A | Cytochrome b | Bovine mitochondria | Very potent inhibitor | [3] |
Note: IC50 values can vary depending on the specific assay conditions, organism, and cell line used.
Experimental Protocols
To determine the IC50 of this compound for cytochrome b, a robust and validated experimental protocol is required. The following is a generalized protocol for a cytochrome b (mitochondrial complex III) activity assay.
Objective:
To measure the inhibitory effect of this compound on the enzymatic activity of cytochrome b (complex III) and to determine its IC50 value.
Materials:
-
Isolated mitochondria (e.g., from bovine heart or a relevant cell line)
-
This compound (test compound)
-
Atovaquone or Antimycin A (positive control inhibitor)
-
DMSO (vehicle control)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Decylubiquinol (substrate)
-
Cytochrome c (oxidized)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare stock solutions of the positive control inhibitor and vehicle control.
-
Prepare working solutions of decylubiquinol and cytochrome c in assay buffer.
-
-
Assay Performance:
-
In a 96-well plate, add a constant amount of isolated mitochondria to each well.
-
Add the various concentrations of this compound, the positive control, or the vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding the substrate mixture (decylubiquinol and cytochrome c) to all wells.
-
Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction for each concentration of the test compound.
-
Normalize the data to the vehicle control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing Key Processes
To better understand the experimental workflow and the biological context of cytochrome b inhibition, the following diagrams are provided.
Caption: Experimental workflow for IC50 determination.
Caption: Mitochondrial electron transport chain and the site of action for cytochrome b inhibitors.
Conclusion
While the precise IC50 of this compound against cytochrome b remains to be determined, this guide provides the necessary framework for its evaluation. By following the outlined experimental protocols and comparing the results with established inhibitors, researchers can effectively assess the compound's potential as a modulator of mitochondrial function. The provided diagrams offer a clear visual representation of the experimental process and the underlying biological pathway, facilitating a comprehensive understanding of the compound's mechanism of action. Future studies should focus on generating robust IC50 data for this compound to fully elucidate its therapeutic potential.
References
- 1. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Characterization of the Cytochrome b Gene and In Vitro Atovaquone Susceptibility of Plasmodium falciparum Isolates from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Unveiling the On-Target Effects of 6-chloro-N-cyclopropylnicotinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the on-target effects of the compound 6-chloro-N-cyclopropylnicotinamide. Drawing upon available data for structurally and functionally related molecules, we explore two primary putative mechanisms of action: inhibition of the mitochondrial cytochrome bc1 complex (cytochrome b) and induction of ferroptotic cell death. This document presents a comparative analysis with well-characterized compounds, details relevant experimental protocols, and utilizes visualizations to clarify complex biological pathways and workflows.
Putative On-Target Effects: A Dual Mechanism?
Based on its chemical structure, this compound is hypothesized to exert its biological effects through two distinct mechanisms:
-
Inhibition of Cytochrome b: The "cyclopropyl carboxamide" moiety is present in known inhibitors of the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain. Inhibition of this complex disrupts cellular respiration and ATP production.
-
Induction of Ferroptosis: The "chloro-N-acetamide" functional group is a reactive electrophile that has been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.
Comparative Analysis of On-Target Effects
To contextualize the potential efficacy of this compound, we compare its hypothesized activities with established modulators of cytochrome b and ferroptosis.
Table 1: Comparative Inhibitory Activity against Cytochrome b
| Compound | Target | Mechanism of Action | Reported Potency (IC50/Ki) | Reference |
| This compound | Cytochrome b (putative) | Competitive inhibitor of the quinol oxidation (Qo) site | Data not available | - |
| Atovaquone | Cytochrome b | Competitive inhibitor of the quinol oxidation (Qo) site | Ki = 9 nM (S. cerevisiae) | [1] |
Table 2: Comparative Ferroptosis-Inducing Activity
| Compound | Target | Mechanism of Action | Reported Potency (IC50/EC50) | Reference |
| This compound | Ferroptosis Induction (putative) | Cysteine-reactive covalent modification, leading to oxidative stress | Data not available | - |
| Erastin | System Xc- (cystine/glutamate antiporter) | Inhibits cystine import, leading to glutathione depletion and GPX4 inactivation | IC50 = 30.88 µM (HeLa), 29.40 µM (SiHa) | [2] |
| RSL3 | Glutathione Peroxidase 4 (GPX4) | Directly and irreversibly inactivates GPX4 | IC50 = 4.084 µM (HCT116), 2.75 µM (LoVo), 12.38 µM (HT29) at 24h | [3] |
Experimental Protocols for On-Target Validation
To empirically determine the on-target effects of this compound, the following experimental protocols are recommended.
Mitochondrial Respiration Assay (Cytochrome b Inhibition)
This assay directly measures the impact of a compound on the oxygen consumption rate (OCR), a key indicator of mitochondrial function.
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Plate cells of interest (e.g., HepG2) in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM assay medium supplemented with appropriate substrates (e.g., pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Injection: Load the Seahorse XF sensor cartridge with modulators of mitochondrial respiration:
-
Port A: Test compound (this compound or vehicle control)
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupling agent)
-
Port D: Rotenone/antimycin A (Complex I and III inhibitors)
-
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay. The instrument will measure OCR in real-time before and after the sequential injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in basal and maximal respiration upon treatment with this compound would indicate inhibition of the electron transport chain, consistent with cytochrome b targeting.
Ferroptosis Induction Assays
A combination of assays is recommended to confirm the induction of ferroptosis.
This assay determines the cytotoxic effect of the compound and whether it can be rescued by specific ferroptosis inhibitors.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a dose range of this compound, alone or in combination with a ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1) or an iron chelator (e.g., deferoxamine). Include vehicle-treated cells as a control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. A significant decrease in cell viability with this compound that is rescued by co-treatment with a ferroptosis inhibitor would suggest ferroptosis induction.
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Protocol: C11-BODIPY™ 581/591 Staining
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in a 96-well plate and treat with this compound, a positive control (e.g., RSL3), and a vehicle control.
-
Staining: Towards the end of the treatment period, load the cells with the fluorescent lipid peroxidation sensor C11-BODIPY™ 581/591.
-
Imaging or Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescent signal using a flow cytometer. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
-
Data Analysis: Quantify the percentage of cells with green fluorescence or the mean fluorescence intensity to determine the extent of lipid peroxidation.
Visualizing the Pathways and Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed inhibition of Complex III (Cytochrome bc1) by this compound.
Caption: Putative signaling pathway for this compound-induced ferroptosis.
Caption: Workflow for confirming the on-target effects of this compound.
References
- 1. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
how does 6-chloro-N-cyclopropylnicotinamide compare to olaparib or rucaparib.
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the well-established Poly (ADP-ribose) polymerase (PARP) inhibitors, olaparib and rucaparib. As of the current literature review, no publicly available data on the PARP inhibitory activity of 6-chloro-N-cyclopropylnicotinamide was found, precluding a direct comparison. This document will, therefore, focus on a comprehensive analysis of olaparib and rucaparib, supported by experimental data and methodologies.
Executive Summary
Olaparib and rucaparib are potent inhibitors of the PARP family of enzymes, particularly PARP1 and PARP2, which play a crucial role in DNA single-strand break repair. By inhibiting these enzymes, both drugs induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. While both compounds share a common mechanism of action, they exhibit differences in their biochemical potency, PARP trapping efficacy, and clinical applications. This guide delves into these aspects to provide a clear comparative overview.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both olaparib and rucaparib are small molecule inhibitors that compete with nicotinamide adenine dinucleotide (NAD+), the natural substrate of PARP enzymes, at the catalytic site. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs). The persistence of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication.
In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with defective HRR (e.g., due to BRCA1/2 mutations), the accumulation of DSBs triggers genomic instability and ultimately leads to cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a defect in a parallel pathway (HRR), is known as synthetic lethality.
A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA. This trapping creates a cytotoxic DNA-protein complex that is more potent at killing cancer cells than the mere inhibition of PARP's catalytic activity.
Quantitative Comparison of In Vitro Activity
The following table summarizes the reported in vitro potencies of olaparib and rucaparib against PARP enzymes.
| Compound | Target | IC50 (nM) | Reference |
| Olaparib | PARP1 | 1 - 5 | [1] |
| PARP2 | 1 | [1] | |
| Rucaparib | PARP1 | 1.4 | [2] |
| PARP2 | 0.17 | [2] | |
| PARP3 | 28 | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Lower values indicate higher potency.
PARP Trapping Potency
The ability to trap PARP on DNA is a critical aspect of the efficacy of these inhibitors. Studies have shown that while both olaparib and rucaparib are effective at trapping PARP, there are differences in their relative potencies.
| Compound | PARP Trapping Potency | Reference |
| Olaparib | Potent | [3][4] |
| Rucaparib | Potent, comparable to Olaparib | [3] |
Experimental Protocols
PARP1/2 Enzymatic Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1 and PARP2.
Methodology:
-
Plate Coating: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARP enzymes.
-
Inhibitor Addition: Serial dilutions of the test compounds (olaparib, rucaparib) are added to the wells.
-
Enzyme and Substrate Addition: Recombinant PARP1 or PARP2 enzyme is added, followed by the addition of biotinylated NAD+.
-
Incubation: The plate is incubated to allow the PARP enzyme to catalyze the transfer of biotinylated ADP-ribose onto the histone proteins.
-
Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. After a wash step, a chemiluminescent HRP substrate is added.
-
Signal Measurement: The resulting luminescence, which is proportional to the amount of PARP activity, is measured using a luminometer. The IC50 values are then calculated from the dose-response curves.
Cellular PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This method quantifies the amount of PARP1 trapped on chromatin within cells following treatment with a PARP inhibitor.
Methodology:
-
Cell Treatment: Cancer cells are treated with the PARP inhibitor for a specified period. To induce single-strand breaks and subsequent PARP recruitment, a DNA damaging agent like methyl methanesulfonate (MMS) is often added.
-
Subcellular Fractionation: Cells are harvested and lysed to separate the cellular components into cytoplasmic, nuclear soluble, and chromatin-bound fractions using a commercial kit.
-
Protein Quantification: The protein concentration of the chromatin-bound fraction is determined using a standard method like the BCA assay to ensure equal loading for the subsequent steps.
-
Western Blotting: Equal amounts of protein from the chromatin-bound fractions are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for PARP1. An antibody against a histone protein (e.g., Histone H3) is used as a loading control for the chromatin fraction.
-
Quantification: The intensity of the PARP1 band is quantified and normalized to the loading control. An increase in the amount of chromatin-bound PARP1 in inhibitor-treated cells compared to control cells indicates PARP trapping.
Conclusion
Olaparib and rucaparib are highly effective PARP inhibitors that have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. While they share a common mechanism of action centered on PARP inhibition and synthetic lethality, subtle differences in their potency against different PARP isoforms and their PARP trapping efficiencies may contribute to variations in their clinical activity and toxicity profiles. The lack of available data for this compound prevents its inclusion in this direct comparison. Further research into novel nicotinamide derivatives may yet yield new therapeutic agents in this class. The experimental protocols provided herein offer a standardized framework for the preclinical evaluation and comparison of such novel compounds.
References
Assessing the Synthetic Lethality of Novel PARP Inhibitors in BRCA-Mutant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of synthetic lethality has emerged as a powerful strategy in cancer therapy, particularly for tumors harboring mutations in the BRCA1 and BRCA2 genes. These mutations, which impair the homologous recombination (HR) pathway of DNA repair, render cancer cells highly dependent on other repair mechanisms, notably the base excision repair (BER) pathway orchestrated by poly(ADP-ribose) polymerase (PARP) enzymes. Inhibition of PARP in this context leads to the accumulation of cytotoxic DNA double-strand breaks, resulting in selective cancer cell death. This guide provides a comparative overview of established PARP inhibitors and outlines a comprehensive framework for assessing the synthetic lethal potential of novel compounds, such as 6-chloro-N-cyclopropylnicotinamide, in BRCA-mutant cells.
The Landscape of PARP Inhibition in BRCA-Mutant Cancers
Several PARP inhibitors have received FDA approval and have demonstrated significant clinical efficacy in treating BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[1][2] These inhibitors primarily act by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA.[3][4] The potency of PARP inhibitors is often characterized by both their catalytic inhibition and their ability to trap PARP-DNA complexes, with the latter being a significant contributor to their cytotoxicity.[5][6]
While the core scaffold of many PARP inhibitors is based on the nicotinamide moiety of NAD+, structural modifications play a crucial role in their potency and selectivity.[7][8][9] For a novel nicotinamide derivative like this compound, the presence of the nicotinamide core suggests a potential for PARP interaction. The chloro and cyclopropyl substitutions would be critical in determining its binding affinity and specificity within the NAD+ binding pocket of PARP enzymes.[10]
Comparative Efficacy of Established PARP Inhibitors
To provide a benchmark for the evaluation of new compounds, the following table summarizes key performance data for four FDA-approved PARP inhibitors.
| Compound | Brand Name | FDA-Approved Indications (BRCA-mutated) | IC50 (PARP1) | Relative PARP Trapping Potency | Median Progression-Free Survival (PFS) Benefit (Ovarian Cancer, Maintenance) |
| Olaparib | Lynparza | Ovarian, Breast, Pancreatic, Prostate Cancer[1] | ~1-5 nM | 1x | 13.6 months vs 5.5 months (SOLO2)[1] |
| Rucaparib | Rubraca | Ovarian, Prostate Cancer[1] | ~1.6 nM | 1x | 7.4 months vs 5.4 months (ARIEL4)[1] |
| Niraparib | Zejula | Ovarian Cancer[1] | ~3.8 nM | 3x | 19.1 months vs 5.5 months (SOLO2)[1] |
| Talazoparib | Talzenna | Breast Cancer[1] | ~0.6 nM | 100x | Not directly comparable in the same setting |
IC50 and relative trapping values are approximate and can vary based on the specific assay conditions. PFS data is presented as an example from key clinical trials and is not a direct head-to-head comparison.
Experimental Framework for Assessing a Novel Compound: this compound
A systematic evaluation is required to determine if this compound exhibits synthetic lethality in BRCA-mutant cells. The following experimental workflow outlines the key stages of assessment.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6-chloro-N-cyclopropylnicotinamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-chloro-N-cyclopropylnicotinamide (CAS Number: 585544-22-5), a halogenated organic compound. The following procedures are based on general best practices for similar chemical structures and hazardous waste regulations. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive guidance.
As a chlorinated organic compound, this compound is presumed to be hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it must be disposed of following strict protocols in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Key Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior and potential hazards during handling and disposal.
| Property | Value |
| CAS Number | 585544-22-5 |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.63 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Information not readily available; likely soluble in organic solvents. |
| Hazards | Based on similar compounds, may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator may be necessary.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound waste.
Detailed Experimental Protocols
Waste Collection and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate Waste: As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste.[2][3] Mixing these waste streams can complicate the disposal process and increase costs.[2] It should also be kept separate from other incompatible waste streams, such as acids and bases.[4]
-
Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for organic waste. The container must be in good condition with a secure, screw-top lid.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container. Do not use chemical formulas or abbreviations.
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[5] Store the container in a designated satellite accumulation area within the laboratory.
Spill Response Procedures
In the event of a spill, the following procedures should be followed:
Small Spill (manageable by trained laboratory personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Work within a chemical fume hood if possible.
-
Contain Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate Area: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the waste container and manage it as hazardous waste.
Large Spill (requires assistance from Environmental Health and Safety - EHS):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Notify your supervisor and your institution's EHS department.
-
Restrict Access: Prevent entry into the affected area.
-
Provide Information: Be prepared to provide the EHS response team with information about the spilled chemical from the SDS.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
